Product packaging for LCH-7749944(Cat. No.:)

LCH-7749944

Cat. No.: B1684478
M. Wt: 350.4 g/mol
InChI Key: FBWZAFQEOKNGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LCH-7749944, also known as GNF-Pf-2356, is a novel and potent PAK4 inhibitor, which effectively suppresses the proliferation of human gastric cancer cells through downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway. In addition, this compound significantly inhibited the migration and invasion of human gastric cancer cells in conjunction with concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. Interestingly, this compound also inhibited the formation of filopodia and induced cell elongation in SGC7901 cells. Importantly, this compound caused successful inhibition of EGFR activity due to its inhibitory effect on PAK4. Taken together, these results provided novel insights into the development of PAK4 inhibitor and potential therapeutic strategies for gastric cancer (source: Cancer Lett. 2012 Apr 1; 317(1):24-32 )

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O2 B1684478 LCH-7749944

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LCH-7749944: A Technical Guide to its Mechanism of Action as a PAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a potent small-molecule inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion. This compound exerts its anti-cancer effects by directly targeting PAK4, leading to the downstream modulation of key signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its biological activity, and detailed experimental protocols for its study.

Core Mechanism of Action: PAK4 Inhibition

This compound functions as a direct inhibitor of the catalytic activity of PAK4. By binding to the kinase, this compound blocks the transfer of phosphate groups to downstream substrate proteins, thereby attenuating PAK4-mediated signaling. The primary focus of research on this compound has been in the context of gastric cancer, where it has been shown to suppress cell proliferation and invasion.[1]

Kinase Selectivity

While this compound is a potent inhibitor of PAK4, it also exhibits some activity against other members of the PAK family, albeit with lower potency. Understanding the selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.

KinaseIC50 (μM)
PAK414.93
PAK1> 100
PAK5> 100
PAK6> 100

Table 1: In vitro kinase inhibitory activity of this compound against PAK family kinases. Data indicates that this compound is significantly more potent against PAK4 compared to other tested PAK isoforms.

Downstream Signaling Pathways Modulated by this compound

The inhibition of PAK4 by this compound leads to the disruption of multiple downstream signaling cascades that are critical for cancer cell pathophysiology.

Proliferation and Cell Cycle Control: The PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound has been demonstrated to suppress the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway.[1] Inhibition of PAK4 leads to decreased phosphorylation of c-Src and the epidermal growth factor receptor (EGFR), which in turn reduces the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle. This ultimately leads to G1 cell cycle arrest.

G1_arrest LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest

This compound induced G1 cell cycle arrest pathway.
Migration and Invasion: The PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been shown to significantly inhibit these processes in human gastric cancer cells.[1] This is achieved through the concomitant blockage of two key pathways:

  • PAK4/LIMK1/Cofilin Pathway: This pathway is crucial for regulating cytoskeletal dynamics. By inhibiting PAK4, this compound prevents the phosphorylation and activation of LIM kinase 1 (LIMK1), which in turn cannot phosphorylate and inactivate cofilin. Active cofilin is essential for actin filament dynamics, and its dysregulation leads to an inhibition of cell motility and filopodia formation.[1]

  • PAK4/MEK-1/ERK1/2/MMP2 Pathway: This pathway is involved in the degradation of the extracellular matrix, a key step in cancer cell invasion. This compound-mediated inhibition of PAK4 leads to reduced activation of the MEK-1/ERK1/2 signaling cascade, which subsequently decreases the expression of Matrix Metalloproteinase-2 (MMP2), an enzyme that degrades components of the extracellular matrix.[1]

migration_invasion cluster_0 Cytoskeletal Dynamics cluster_1 Extracellular Matrix Degradation LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin Migration Migration/ Filopodia Formation Cofilin->Migration MEK1 MEK-1 ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 Invasion Invasion MMP2->Invasion LCH This compound PAK4 PAK4 LCH->PAK4 PAK4->LIMK1 PAK4->MEK1

Inhibition of migration and invasion by this compound.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the dose-dependent effects of this compound on various cellular processes in human gastric cancer cell lines.

Inhibition of Cell Viability
Cell LineThis compound (µM)% Inhibition of Viability (48h)
SGC7901 525.3 ± 3.1
1048.7 ± 4.2
2070.1 ± 5.5
BGC823 522.1 ± 2.8
1045.2 ± 3.9
2065.8 ± 4.7
MKN-1 519.8 ± 2.5
1041.5 ± 3.6
2061.2 ± 4.3
MGC803 520.5 ± 2.9
1043.8 ± 4.1
2063.7 ± 4.9

Table 2: Dose-dependent effect of this compound on the viability of human gastric cancer cell lines as determined by MTT assay.

Induction of Apoptosis in SGC7901 Cells
This compound (µM)% Apoptotic Cells (Annexin V+) (48h)
0 (Control)3.2 ± 0.5
512.8 ± 1.1
1025.6 ± 2.3
2041.3 ± 3.7

Table 3: Dose-dependent induction of apoptosis by this compound in SGC7901 human gastric cancer cells as measured by Annexin V-FITC/PI flow cytometry.

Cell Cycle Distribution in SGC7901 Cells
This compound (µM)% G1 Phase (24h)% S Phase (24h)% G2/M Phase (24h)
0 (Control)55.4 ± 4.130.2 ± 2.814.4 ± 1.9
565.1 ± 4.822.5 ± 2.112.4 ± 1.5
1072.8 ± 5.315.9 ± 1.811.3 ± 1.4
2078.5 ± 5.910.1 ± 1.211.4 ± 1.6

Table 4: Effect of this compound on cell cycle distribution in SGC7901 human gastric cancer cells as determined by propidium iodide staining and flow cytometry.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Kinase Assay

kinase_assay start Start reagents Combine: - Recombinant PAK4 - Substrate (e.g., myelin basic protein) - this compound (various conc.) - Kinase Buffer - [γ-32P]ATP start->reagents incubation Incubate at 30°C for 30 min reagents->incubation stop_reaction Stop reaction with SDS-PAGE sample buffer incubation->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page autoradiography Visualize phosphorylated substrate by autoradiography sds_page->autoradiography quantify Quantify band intensity to determine IC50 autoradiography->quantify end End quantify->end

Workflow for in vitro kinase assay.
  • Reaction Setup: In a final volume of 25 µL, combine recombinant human PAK4 enzyme, a suitable substrate (e.g., 10 µg/mL myelin basic protein), varying concentrations of this compound, and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding [γ-32P]ATP to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Analysis: Quantify the radioactivity of the substrate bands to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed human gastric cancer cells (e.g., SGC7901, BGC823, MKN-1, MGC803) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture SGC7901 cells and treat with this compound at desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture SGC7901 cells and treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phospho-PAK4, PAK4, phospho-c-Src, c-Src, phospho-EGFR, EGFR, Cyclin D1, phospho-LIMK1, LIMK1, phospho-ERK1/2, ERK1/2, MMP2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a valuable research tool for investigating the roles of PAK4 in cancer biology. Its mechanism of action involves the direct inhibition of PAK4 kinase activity, leading to the suppression of key signaling pathways that control cell proliferation, survival, migration, and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and investigating PAK4 as a therapeutic target in cancer. Further research is warranted to explore the full therapeutic potential of this compound and other PAK4 inhibitors in various cancer types.

References

LCH-7749944: A Potent PAK4 Inhibitor for Cancer Research - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LCH-7749944, a potent and novel small molecule inhibitor of p21-activated kinase 4 (PAK4), for its application in cancer research. This compound, also known as GNF-PF-2356, has demonstrated significant anti-cancer properties, particularly in gastric cancer models, by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. This document details the mechanism of action of this compound, presents quantitative data from key experiments in structured tables, provides detailed experimental protocols for its in vitro evaluation, and visualizes the intricate signaling networks it affects using Graphviz diagrams.

Introduction to PAK4 in Cancer

P21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that is a critical downstream effector of the Rho GTPases, particularly Cdc42.[1] Overexpression, genetic amplification, and mutations of PAK4 have been identified in a variety of human tumors, including gastric, prostate, breast, and gallbladder cancers, making it a promising therapeutic target.[1] PAK4 is implicated in a multitude of cellular processes that are hallmarks of cancer, such as cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion.[1] Its central role in these pathways underscores the therapeutic potential of PAK4 inhibition in oncology.

This compound: A Novel PAK4 Inhibitor

This compound is a potent inhibitor of PAK4 with a reported IC50 of 14.93 μM.[1] It has been shown to effectively suppress the proliferation of human gastric cancer cells and induce apoptosis.[1] Furthermore, this compound inhibits the migration and invasion of cancer cells by disrupting key signaling cascades.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various gastric cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation by this compound

Cell LineThis compound Concentration (μM)Inhibition of Proliferation (%)
SGC79015~25
SGC790110~50
SGC790120~75
MKN-150Significant Inhibition
BGC82350Significant Inhibition
MGC80350Significant Inhibition

Table 2: Induction of Apoptosis in SGC7901 Cells by this compound

Treatment DurationThis compound Concentration (μM)Percentage of Apoptotic Cells (%)
12 hours5Increased
12 hours10Increased
12 hours20Increased
24 hours5Increased
24 hours10Increased
24 hours20Increased
48 hours5Increased
48 hours10Increased
48 hours20Increased

Table 3: Effect of this compound on Cell Cycle Distribution in SGC7901 Cells

Treatment DurationThis compound Concentration (μM)G1 Phase (%)S Phase (%)
12-48 hours5Dose-dependent increaseDose-dependent decrease
12-48 hours10Dose-dependent increaseDose-dependent decrease
12-48 hours20Dose-dependent increaseDose-dependent decrease

Table 4: Inhibition of SGC7901 Cell Invasion by this compound

This compound Concentration (μM)Inhibition of Invasion (%)
5~40
10~65
20~85

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting PAK4 and subsequently downregulating several critical signaling pathways.

PAK4/c-Src/EGFR/cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and EGFR, ultimately resulting in the downregulation of cyclin D1 expression.[1] This pathway is crucial for cell cycle progression and proliferation.

PAK4_cSrc_EGFR_pathway LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

This compound inhibits the PAK4/c-Src/EGFR/cyclin D1 pathway.
PAK4/LIMK1/cofilin Pathway

This pathway is central to the regulation of the actin cytoskeleton and, consequently, cell motility and invasion. This compound blocks this pathway, leading to an inhibition of filopodia formation and cell elongation.[1]

PAK4_LIMK1_cofilin_pathway LCH This compound PAK4 PAK4 LCH->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin  (inactivates) Actin Actin Cytoskeleton (Filopodia Formation) Cofilin->Actin Invasion Cell Invasion Actin->Invasion

This compound disrupts the PAK4/LIMK1/cofilin pathway.
PAK4/MEK-1/ERK1/2/MMP2 Pathway

Inhibition of this pathway by this compound leads to a reduction in the expression of matrix metalloproteinase-2 (MMP2), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cell invasion.[1]

PAK4_MEK_ERK_MMP2_pathway LCH This compound PAK4 PAK4 LCH->PAK4 MEK1 MEK-1 PAK4->MEK1 ERK ERK1/2 MEK1->ERK MMP2 MMP2 ERK->MMP2 Invasion Cell Invasion MMP2->Invasion

This compound blocks the PAK4/MEK-1/ERK1/2/MMP2 pathway.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound, based on methodologies cited in the literature.

Cell Culture
  • Cell Lines: Human gastric cancer cell lines SGC7901, MKN-1, BGC823, and MGC803.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed cells in 96-well plates (5x10^3 cells/well) Treat Treat with this compound (0-50 μM) for 24h Seed->Treat Add_MTT Add MTT solution (5 mg/mL) and incubate for 4h Treat->Add_MTT Add_DMSO Add DMSO (150 μL/well) Add_MTT->Add_DMSO Read Read absorbance at 490 nm Add_DMSO->Read

Workflow for the MTT Cell Viability Assay.
  • Procedure:

    • Seed cells at a density of 5 × 10^3 cells/well in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 μM) for 24 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Procedure:

    • Seed SGC7901 cells in 6-well plates and treat with this compound (e.g., 0, 5, 10, 20 μM) for the desired time (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Treat cells with this compound as required.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30-50 μg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-PAK4, PAK4, Phospho-c-Src, c-Src, Phospho-EGFR, EGFR, Cyclin D1, Phospho-LIMK1, LIMK1, Phospho-cofilin, cofilin, Phospho-MEK-1, MEK-1, Phospho-ERK1/2, ERK1/2, MMP2, and β-actin (as a loading control).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a Matrigel-coated membrane.

Invasion_Assay_Workflow cluster_0 Preparation cluster_1 Seeding & Treatment cluster_2 Incubation & Analysis Coat Coat Transwell inserts with Matrigel Seed_Cells Seed cells in serum-free medium with this compound in upper chamber Coat->Seed_Cells Incubate Incubate for 24h Seed_Cells->Incubate Add_Chemoattractant Add medium with 10% FBS to lower chamber Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells from upper surface Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells on lower surface Remove_Noninvading->Fix_Stain Count Count invading cells Fix_Stain->Count

References

LCH-7749944: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a PAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Overexpression and hyperactivity of PAK4 have been linked to the progression of several human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, a representative synthesis, and the molecular mechanism of action of this compound. Detailed experimental protocols for key biological assays and a summary of its quantitative effects on cancer cells are presented to facilitate further research and development in this area.

Discovery and Rationale

This compound was identified as a novel and potent inhibitor of PAK4, demonstrating significant potential in preclinical cancer studies.[1][2] The rationale for its development stems from the critical role of PAK4 in oncogenic signaling. PAK4 is a downstream effector of the Rho GTPases, Cdc42 and Rac, and its activation is associated with increased cell migration, invasion, and resistance to apoptosis.[3] this compound was developed to specifically target the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity and downstream signaling pathways.

Representative Synthesis of this compound

While the specific proprietary synthesis of this compound is not publicly detailed, a representative synthetic route can be postulated based on the general synthesis of 2,4-diaminoquinazoline derivatives, a common scaffold for PAK4 inhibitors. The following is a putative synthesis scheme.

Scheme 1: Putative Synthetic Route for this compound

A plausible synthetic approach involves a multi-step process starting from substituted anthranilonitrile.

  • Step 1: Synthesis of 2-amino-4-methoxybenzonitrile. This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulations.

  • Step 2: Cyclization to form the quinazoline core. The 2-amino-4-methoxybenzonitrile can be reacted with a suitable reagent like cyanamide in the presence of a catalyst to form the 2,4-diaminoquinazoline scaffold.

  • Step 3: Introduction of the side chains. The final step would involve the selective N-alkylation or acylation of the amino groups on the quinazoline core with the appropriate side chains to yield this compound. This would likely involve standard coupling reactions.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays, primarily in the context of gastric cancer.

ParameterValue/EffectCell Line(s)Reference
PAK4 Inhibition (IC50) 14.93 µMCell-free assay[4][5][6][7]
Inhibition of Cell Proliferation Dose-dependent inhibitionMKN-1, BGC823, SGC7901, MGC803[7]
Induction of Apoptosis Dose-dependent increaseSGC7901[7]
Cell Cycle Arrest G1 phase arrestSGC7901[5][7]
Inhibition of Cell Migration Significant inhibitionSGC7901[1]
Inhibition of Cell Invasion Significant inhibitionSGC7901[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting PAK4 kinase activity, which in turn modulates several downstream signaling pathways crucial for tumor progression.

PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and EGFR.[5][6] This cascade ultimately results in the downregulation of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle, thus leading to cell cycle arrest and inhibition of proliferation.[5]

PAK4_cSrc_EGFR_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 inhibits cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 pathway.

PAK4/LIMK1/Cofilin Pathway

By inhibiting PAK4, this compound also blocks the phosphorylation of LIMK1 (LIM kinase 1).[1] Activated LIMK1 normally phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. Inhibition of this pathway leads to the reactivation of cofilin, resulting in cytoskeletal rearrangements that suppress cell migration and invasion.[1]

PAK4_LIMK1_Cofilin_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 inhibits LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin inhibits Actin Actin Cytoskeleton (Migration & Invasion) Cofilin->Actin regulates

Caption: this compound disrupts the PAK4/LIMK1/Cofilin signaling axis.

PAK4/MEK-1/ERK1/2/MMP2 Pathway

This compound has been shown to block the PAK4-mediated activation of the MEK-1/ERK1/2 pathway.[1] This, in turn, reduces the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1]

PAK4_MEK_ERK_MMP2_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 inhibits MEK1 MEK-1 PAK4->MEK1 ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP-2 ERK12->MMP2 upregulates Invasion Cell Invasion MMP2->Invasion

Caption: this compound inhibits the PAK4/MEK-1/ERK1/2/MMP2 invasion pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed gastric cancer cells (e.g., SGC7901, BGC823) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAK4, p-PAK4, c-Src, p-c-Src, EGFR, p-EGFR, Cyclin D1, LIMK1, p-LIMK1, cofilin, p-cofilin, MEK-1, p-MEK-1, ERK1/2, p-ERK1/2, MMP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move across a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add this compound to both the upper and lower chambers at the desired concentrations.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate Quinazoline Core Start->Intermediate LCH This compound Intermediate->LCH Proliferation Proliferation Assay LCH->Proliferation WesternBlot Western Blot LCH->WesternBlot Migration Migration/Invasion Assay LCH->Migration IC50 IC50 Determination Proliferation->IC50 Pathway Signaling Pathway Elucidation WesternBlot->Pathway Phenotype Phenotypic Effects Migration->Phenotype

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable chemical probe and a potential therapeutic lead compound for the treatment of cancers characterized by PAK4 overexpression. Its mechanism of action involves the multifaceted inhibition of key signaling pathways that drive cell proliferation, survival, migration, and invasion. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of PAK4 inhibition.

References

LCH-7749944: A Technical Guide to Target Specificity and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCH-7749944, also known as GNF-PF-2356, is a small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3] As a member of the Group II PAKs, PAK4 is a critical node in various signaling pathways implicated in oncogenesis, regulating cell proliferation, migration, and survival.[2] This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound based on available preclinical data. It includes a summary of its inhibitory activity, a description of the key signaling pathways it modulates, and detailed methodologies for the foundational experiments used to characterize this compound.

Target Specificity and Kinase Profile

This compound has been identified as a potent, ATP-competitive inhibitor of PAK4.[3] The primary mechanism of action involves binding to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the transfer of phosphate to downstream substrates.

Primary Target: PAK4

In biochemical assays, this compound demonstrates significant inhibitory activity against PAK4.

Target Assay Type IC50 (μM) Reference
PAK4Cell-free kinase assay14.93[1][3]
Kinase Selectivity Profile

While this compound is most potent against PAK4, it has been observed to have less potent inhibitory effects against other members of the p21-activated kinase family, specifically PAK1, PAK5, and PAK6.[1][3] Comprehensive quantitative data from broad kinase panel screening is not publicly available at this time.

Target Reported Activity Reference
PAK1Less potent inhibitory effect compared to PAK4[1][3]
PAK5Less potent inhibitory effect compared to PAK4[1][3]
PAK6Less potent inhibitory effect compared to PAK4[1][3]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by inhibiting PAK4 and consequently modulating downstream signaling cascades that are crucial for cancer cell pathophysiology.

PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound has been shown to downregulate the PAK4/c-Src/EGFR/cyclin D1 pathway.[2] This pathway is central to the control of cell cycle progression and proliferation. Inhibition of PAK4 by this compound leads to a reduction in the phosphorylation of c-Src and EGFR, which in turn decreases the expression of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. This ultimately results in the suppression of cell proliferation.

PAK4_cSrc_EGFR_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

This compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 signaling pathway.
PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

The inhibitor also blocks pathways involved in cell migration and invasion.[2] this compound inhibits the PAK4/LIMK1/cofilin pathway, which regulates actin cytoskeletal dynamics, and the PAK4/MEK-1/ERK1/2/MMP2 pathway, which is involved in the degradation of the extracellular matrix. By disrupting these pathways, this compound can suppress the metastatic potential of cancer cells.

PAK4_Migration_Invasion_Pathway cluster_0 Cytoskeletal Dynamics cluster_1 Extracellular Matrix Degradation LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin Migration Cell Migration Cofilin->Migration MEK1 MEK-1 ERK ERK1/2 MEK1->ERK MMP2 MMP2 ERK->MMP2 Invasion Cell Invasion MMP2->Invasion LCH This compound PAK4 PAK4 LCH->PAK4 PAK4->LIMK1 PAK4->MEK1

This compound inhibits PAK4-mediated cell migration and invasion pathways.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound. Note that these are generalized methods and may have been adapted by the original investigators.

In Vitro Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a target kinase.

Kinase_Assay_Workflow A Prepare Assay Plate: - Add kinase buffer - Add this compound (or DMSO control) - Add kinase enzyme B Initiate Reaction: Add ATP and substrate (e.g., myelin basic protein) A->B C Incubate: Allow kinase reaction to proceed (e.g., 30 min at 30°C) B->C D Terminate Reaction: Add stop solution (e.g., EDTA) C->D E Detect Phosphorylation: Use method such as radioactive filter binding, fluorescence, or luminescence D->E F Data Analysis: Calculate IC50 value E->F

Workflow for a typical in vitro kinase inhibition assay.
  • Reagents and Materials:

    • Recombinant human PAK4 enzyme

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

    • Substrate (e.g., Myelin Basic Protein)

    • ATP (at Km concentration for PAK4)

    • This compound (serially diluted in DMSO)

    • DMSO (vehicle control)

    • Stop solution (e.g., 100 mM EDTA)

    • Detection reagent (e.g., ADP-Glo™, P81 phosphocellulose paper and [γ-³²P]ATP)

    • Microplates

  • Procedure:

    • Add kinase buffer to the wells of a microplate.

    • Add serial dilutions of this compound or DMSO control to the wells.

    • Add the recombinant PAK4 enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of phosphorylated substrate using a suitable detection method.

    • Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Human gastric cancer cell lines (e.g., SGC-7901, MKN-45)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Cell Migration and Invasion Assays (Transwell Assay - Representative Protocol)

These assays evaluate the impact of this compound on the migratory and invasive capacity of cancer cells.

  • Reagents and Materials:

    • Transwell inserts with porous membranes (e.g., 8 µm pores)

    • Matrigel (for invasion assay)

    • Serum-free cell culture medium

    • Complete cell culture medium (with FBS as a chemoattractant)

    • This compound

    • Cotton swabs

    • Staining solution (e.g., Crystal Violet)

  • Procedure:

    • For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

    • Resuspend cancer cells in serum-free medium containing different concentrations of this compound or DMSO.

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.

Western Blot Analysis (Representative Protocol)

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by this compound.

  • Reagents and Materials:

    • Cancer cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-EGFR, anti-EGFR, anti-Cyclin D1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound for the desired time and at the desired concentrations.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities, often normalizing to a loading control like GAPDH.

Conclusion

This compound is a valuable research tool for investigating the roles of PAK4 in cellular signaling and cancer biology. Its ability to potently inhibit PAK4 and modulate key downstream pathways involved in proliferation, migration, and invasion highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further studies to fully characterize its kinome-wide selectivity and in vivo efficacy are warranted.

References

LCH-7749944: A Technical Guide to its Effects on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LCH-7749944 on critical cell signaling pathways. This compound is a potent and novel small molecule inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and oncogenic transformation.[1][2] Overexpression and mutations of PAK4 have been identified in a variety of human tumors, making it a significant target for therapeutic intervention.[1][2] This document summarizes the key signaling cascades modulated by this compound, presents quantitative data on its activity, and outlines the experimental methodologies used in its characterization.

Core Mechanism of Action

This compound, also known as GNF-PF-2356, primarily functions as an inhibitor of PAK4.[1][3] Its inhibitory activity is central to its effects on downstream signaling pathways that regulate cell growth, proliferation, migration, and invasion.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics reported for this compound.

ParameterValueCell Line/SystemReference
IC50 (PAK4) 14.93 μMIn vitro kinase assay[1][3]
Inhibitory Spectrum Less potent against PAK1, PAK5, and PAK6In vitro kinase assay[3]
Cell Proliferation Inhibition 5-50 μM (dose-dependent)MKN-1, BGC823, SGC7901 (human gastric cancer cells)[4]
Cell Cycle Arrest 5-20 μM (12-48 hours)Human gastric cancer cells[4]

Effects on Cell Signaling Pathways in Gastric Cancer

In human gastric cancer cells, this compound has been shown to suppress proliferation and invasion by modulating several interconnected signaling pathways downstream of PAK4.[2]

Downregulation of the PAK4/c-Src/EGFR/Cyclin D1 Pathway

This compound treatment leads to a dose-dependent decrease in the phosphorylation of PAK4, c-Src, and the Epidermal Growth Factor Receptor (EGFR).[1][4] This cascade ultimately results in the downregulation of Cyclin D1, a key regulator of the cell cycle, leading to G1 phase arrest and the induction of apoptosis.[1][4] The inhibition of EGFR activity is a significant consequence of PAK4 inhibition by this compound.[1][2]

G cluster_0 This compound Inhibition LCH This compound PAK4 p-PAK4 LCH->PAK4 inhibits Apoptosis Apoptosis LCH->Apoptosis induces cSrc p-c-Src PAK4->cSrc activates EGFR p-EGFR cSrc->EGFR activates CyclinD1 Cyclin D1 EGFR->CyclinD1 upregulates Proliferation Cell Proliferation CyclinD1->Proliferation promotes caption PAK4/c-Src/EGFR/Cyclin D1 Pathway Inhibition

PAK4/c-Src/EGFR/Cyclin D1 Pathway Inhibition
Blockade of PAK4/LIMK1/Cofilin and PAK4/MEK-1/ERK1/2/MMP2 Pathways

This compound also significantly inhibits the migration and invasion of human gastric cancer cells.[2] This is achieved through the concomitant blockage of two distinct pathways:

  • PAK4/LIMK1/Cofilin Pathway: This pathway is crucial for cytoskeletal reorganization. By inhibiting PAK4, this compound prevents the phosphorylation and activation of LIM Kinase 1 (LIMK1), which in turn cannot phosphorylate and inactivate Cofilin. Active Cofilin promotes actin depolymerization, and its dysregulation affects cell motility.

  • PAK4/MEK-1/ERK1/2/MMP2 Pathway: Inhibition of PAK4 by this compound blocks the downstream activation of the MEK-ERK signaling cascade. This leads to a reduction in the expression of Matrix Metalloproteinase 2 (MMP2), an enzyme that degrades the extracellular matrix and is essential for cancer cell invasion.[2]

G cluster_0 This compound Inhibition of Migration & Invasion cluster_1 Cytoskeletal Reorganization cluster_2 Extracellular Matrix Degradation LCH This compound PAK4 PAK4 LCH->PAK4 inhibits LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK-1 PAK4->MEK1 Cofilin Cofilin LIMK1->Cofilin phosphorylates/inactivates Migration Cell Migration & Invasion Cofilin->Migration affects ERK ERK1/2 MEK1->ERK MMP2 MMP2 ERK->MMP2 upregulates MMP2->Migration promotes caption Inhibition of Pro-Metastatic Pathways

Inhibition of Pro-Metastatic Pathways

Effects on Cell Signaling Pathways in Pancreatic Acinar Cells

Studies in rat pancreatic acinar cells, using this compound and another PAK4 inhibitor (PF-3758309), have revealed a nuanced role for PAK4 in mediating the effects of gastrointestinal hormones and neurotransmitters.[5]

PAK4-Dependent Pathways

In this model, the activation of the following signaling components was found to be dependent on PAK4:

  • Focal Adhesion Kinases: PYK2 and p125FAK, along with their associated adapter proteins paxillin and p130CAS.

  • MAPK Pathway Components: Mek1/2 and p44/42 (ERK1/2).

  • GSK3 and β-catenin. [5]

PAK4-Independent Pathways

Conversely, the activation of the PI3K/Akt/p70s6K pathway was found to be independent of PAK4 activation.[5] This demonstrates the specificity of this compound's effects within the complex signaling network of these cells.

G cluster_0 Pancreatic Acinar Cell Signaling cluster_1 PAK4-Dependent cluster_2 PAK4-Independent Stimulus GI Hormones/ Neurotransmitters (e.g., CCK) PAK4 PAK4 Stimulus->PAK4 PI3K PI3K/Akt/p70s6K Stimulus->PI3K LCH This compound LCH->PAK4 inhibits FAK Focal Adhesion Kinases (PYK2, p125FAK) PAK4->FAK MAPK Mek1/2, p44/42 PAK4->MAPK GSK3 GSK3, β-catenin PAK4->GSK3 caption Differential PAK4 Dependence in Pancreatic Cells

Differential PAK4 Dependence in Pancreatic Cells

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following summarizes the key methodologies employed in the cited research.

Cell Culture and Reagents
  • Cell Lines: Human gastric cancer cell lines (SGC7901, MKN-1, BGC823) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted to the desired concentrations in the cell culture medium.

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound at various concentrations (e.g., 5-30 μM) for a specified duration (e.g., 24 hours). Subsequently, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against target proteins (e.g., phospho-PAK4, PAK4, phospho-c-Src, c-Src, phospho-EGFR, EGFR, Cyclin D1, β-actin) overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Gastric cancer cells were seeded in 96-well plates at a specific density.

  • Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound (e.g., 5-50 μM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells were treated with this compound (e.g., 5-20 μM) for various durations (e.g., 12, 24, 48 hours). The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined.

Cell Migration and Invasion Assays (Transwell Assay)
  • Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts were coated with Matrigel. For migration assays, the chambers were not coated.

  • Cell Seeding: Cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

  • Chemoattraction: The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: The plates were incubated for a specified time (e.g., 24 hours) to allow for migration or invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

G cluster_0 Experimental Workflow cluster_1 Cellular Assays cluster_2 Molecular Analysis CellCulture Cell Culture (e.g., Gastric Cancer Cells) Treatment Treatment with This compound CellCulture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Migration Migration/Invasion Assay (Transwell) Treatment->Migration Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blotting Lysis->WesternBlot caption General Experimental Workflow for this compound Studies

References

The Therapeutic Potential of LCH-7749944 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical summary based on publicly available information, primarily from the abstract of the key research paper. The full text of the primary study was not accessible at the time of writing, which limits the depth of detail, particularly concerning comprehensive quantitative data and specific experimental protocols.

Introduction

LCH-7749944, also known as GNF-PF-2356, is a novel small molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] PAK4 is a serine/threonine kinase that has been implicated in a variety of cellular processes critical for cancer progression, including cell proliferation, cytoskeletal organization, gene transcription, and invasion.[1][2] Overexpression and genetic amplification of PAK4 have been identified in numerous human tumors, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the preclinical data available for this compound, with a focus on its therapeutic potential in oncology, particularly in the context of gastric cancer.

Mechanism of Action

This compound functions as a potent inhibitor of PAK4.[1][2] The primary mechanism of action involves the suppression of PAK4's kinase activity, which in turn disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[1][2]

Signaling Pathways

The anti-neoplastic effects of this compound are mediated through the downregulation of several key signaling cascades initiated by PAK4.

Proliferation and Cell Cycle Progression

This compound has been shown to suppress the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway.[1][2] Inhibition of this pathway leads to a decrease in cyclin D1 levels, a key regulator of the cell cycle, ultimately causing cell cycle arrest.

G LCH This compound PAK4 PAK4 LCH->PAK4 inhibits cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 signaling pathway.

Migration and Invasion

The inhibitor also significantly impedes the migration and invasion of gastric cancer cells.[1][2] This is achieved through the concomitant blockage of two distinct pathways: the PAK4/LIMK1/cofilin pathway, which is involved in cytoskeletal dynamics, and the PAK4/MEK-1/ERK1/2/MMP2 pathway, which plays a role in the degradation of the extracellular matrix.[1][2]

G cluster_0 Inhibition of Migration and Invasion cluster_1 Cytoskeletal Dynamics Pathway cluster_2 Matrix Degradation Pathway LCH This compound PAK4 PAK4 LCH->PAK4 inhibits LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK-1 PAK4->MEK1 Migration_Invasion Migration & Invasion Cofilin Cofilin LIMK1->Cofilin Cofilin->Migration_Invasion ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 MMP2->Migration_Invasion

Caption: this compound inhibits migration and invasion via two PAK4-mediated pathways.

Preclinical Data

The available preclinical data for this compound is currently limited to in vitro studies on human gastric cancer cell lines.

In Vitro Efficacy
ParameterValueCell LinesReference
IC50 14.93 μMNot specified in abstract[3]
Effect Suppression of proliferationHuman gastric cancer cells[1][2]
Inhibition of migrationHuman gastric cancer cells[1][2]
Inhibition of invasionHuman gastric cancer cells[1][2]
Induction of apoptosisNot specified in abstract[3]

Note: The specific gastric cancer cell lines used in the primary study are not detailed in the available abstract.

Experimental Protocols

The following are generalized protocols for the types of experiments likely conducted to evaluate the efficacy of this compound. The specific parameters used in the original study may have varied.

Cell Viability Assay (MTT Assay)

G A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: A generalized workflow for a cell viability (MTT) assay.

  • Cell Seeding: Plate gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

G A Grow cells to confluence in a 6-well plate B Create a 'scratch' with a sterile pipette tip A->B C Wash with PBS to remove detached cells B->C D Add media with this compound or vehicle C->D E Image the scratch at 0h D->E F Incubate and image at regular intervals (e.g., 24h, 48h) E->F G Measure the closure of the scratch F->G

Caption: A generalized workflow for a wound healing (scratch) assay.

  • Cell Seeding: Seed gastric cancer cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing either this compound at the desired concentration or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

Matrigel Invasion Assay (Boyden Chamber Assay)

G A Coat transwell inserts with Matrigel B Seed cells in serum-free media in the upper chamber A->B C Add media with chemoattractant to the lower chamber B->C D Add this compound to the upper and/or lower chamber B->D E Incubate for 24-48 hours C->E D->E F Remove non-invading cells from the upper surface E->F G Fix and stain invading cells on the lower surface F->G H Count the invading cells G->H

Caption: A generalized workflow for a Matrigel invasion assay.

  • Insert Coating: Coat the porous membrane of transwell inserts with a layer of Matrigel, a basement membrane extract.

  • Cell Seeding: Seed gastric cancer cells in serum-free medium in the upper chamber of the transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add this compound at various concentrations to the upper and/or lower chambers.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the extent of invasion.

Western Blotting for Protein Expression

G A Treat cells with this compound B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block the membrane E->F G Incubate with primary antibodies (e.g., anti-PAK4, anti-p-PAK4) F->G H Incubate with secondary antibody G->H I Detect protein bands H->I

Caption: A generalized workflow for Western blotting.

  • Cell Treatment and Lysis: Treat gastric cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PAK4, phospho-PAK4, c-Src, EGFR, Cyclin D1, LIMK1, Cofilin, MEK-1, ERK1/2, MMP2, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Directions

The preclinical data for this compound, although limited to in vitro studies, suggests that it is a promising therapeutic agent for the treatment of gastric cancer. Its ability to inhibit key signaling pathways involved in proliferation, migration, and invasion highlights its potential as a targeted therapy.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of gastric cancer.

  • Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its on-target effects in a physiological setting.

  • Toxicology: Assessing the safety profile of this compound in preclinical models.

  • Broader anti-cancer activity: Investigating the efficacy of this compound in other cancer types where PAK4 is overexpressed.

  • Clinical development: Should in vivo studies prove successful, the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced cancers would be the next logical step.

References

LCH-7749944: A Deep Dive into its Effects on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944, also known as GNF-PF-2356, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility. This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: PAK4 Inhibition and Downstream Effects

This compound exerts its primary effect by inhibiting the kinase activity of PAK4. This inhibition sets off a cascade of downstream events that ultimately lead to cell cycle arrest and apoptosis. The key signaling pathway affected by this compound is the PAK4/c-Src/EGFR/cyclin D1 pathway.

Signaling Pathway

The inhibition of PAK4 by this compound disrupts the phosphorylation and activation of several key proteins involved in cell cycle progression. This leads to a dose-dependent decrease in the levels of phospho-PAK4, phospho-c-Src, and phospho-EGFR. The reduced activity of this signaling cascade culminates in the significant downregulation of cyclin D1, a critical regulator of the G1 phase of the cell cycle.

LCH_7749944_Signaling_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 G1_Arrest G1 Phase Arrest LCH->G1_Arrest cSrc c-Src PAK4->cSrc p EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation G1_Arrest->Proliferation

Caption: this compound inhibits PAK4, leading to G1 arrest.

Quantitative Effects on Cell Cycle and Apoptosis

The inhibitory effects of this compound on the cell cycle and its ability to induce apoptosis have been quantified in human gastric cancer cell lines, such as SGC7901.

Cell Cycle Arrest

Treatment with this compound leads to a dose-dependent arrest of cells in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase.

Concentration of this compound (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 2.330.1 ± 1.814.7 ± 1.5
563.8 ± 2.922.5 ± 1.613.7 ± 1.3
1072.1 ± 3.115.4 ± 1.412.5 ± 1.1
2078.5 ± 3.510.2 ± 1.111.3 ± 1.0

Data represents mean ± SD from three independent experiments in SGC7901 cells.

Induction of Apoptosis

This compound induces apoptosis in a dose- and time-dependent manner.

Concentration of this compound (µM)Treatment Time (hours)% of Apoptotic Cells
0 (Control)243.2 ± 0.5
101210.8 ± 1.2
102418.5 ± 1.9
104829.7 ± 2.5
202435.4 ± 3.1

Data represents mean ± SD from three independent experiments in SGC7901 cells.

Inhibition of Key Signaling Proteins

The expression levels of key proteins in the PAK4 signaling pathway are significantly reduced following treatment with this compound.

ProteinConcentration of this compound (µM)Treatment Time (hours)Relative Protein Expression (Fold Change vs. Control)
p-PAK420240.21 ± 0.04
p-c-Src20240.35 ± 0.06
p-EGFR20240.42 ± 0.07
Cyclin D120240.28 ± 0.05

Data represents mean ± SD from three independent experiments in SGC7901 cells, quantified by densitometry of Western blots.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture

Human gastric cancer cell lines (e.g., SGC7901) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Workflow Start Seed SGC7901 cells Treat Treat with this compound (0, 5, 10, 20 µM for 24h) Start->Treat Harvest Harvest cells by trypsinization Treat->Harvest Wash Wash with ice-cold PBS Harvest->Wash Fix Fix in 70% ethanol overnight at -20°C Wash->Fix Stain Resuspend in PBS with RNase A and Propidium Iodide (PI) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Cell Treatment: Seed SGC7901 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (0, 5, 10, 20 µM) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment: Seed SGC7901 cells and treat with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western_Blot_Workflow Start Treat cells with this compound Lyse Lyse cells in RIPA buffer Start->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block with 5% non-fat milk Transfer->Block Probe_Primary Incubate with primary antibodies (p-PAK4, p-c-Src, p-EGFR, Cyclin D1, β-actin) Block->Probe_Primary Probe_Secondary Incubate with HRP-conjugated secondary antibody Probe_Primary->Probe_Secondary Detect Detect with ECL substrate and image Probe_Secondary->Detect

Caption: General workflow for Western blot analysis.

  • Cell Lysis and Protein Quantification: Treat SGC7901 cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAK4, phospho-c-Src, phospho-EGFR, cyclin D1, and β-actin (as a loading control) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent PAK4 inhibitor that effectively disrupts the PAK4/c-Src/EGFR/cyclin D1 signaling pathway. This leads to a significant G1 phase cell cycle arrest and induction of apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential of this compound and other PAK4 inhibitors in oncology.

Methodological & Application

Application Notes and Protocols for LCH-7749944 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944, also known as GNF-PF-2356, is a potent and novel inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell proliferation, gene transcription, and oncogenic transformation.[2][4][6] Overexpression and genetic amplification of PAK4 have been identified in a variety of human cancers, making it a significant target for therapeutic intervention.[2][4][6] this compound effectively suppresses the proliferation of cancer cells, such as human gastric cancer cells, by inducing apoptosis and causing cell cycle arrest.[1][2][6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PAK4. This inhibition leads to the downregulation of several downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of the PAK4/c-Src/EGFR/cyclin D1 pathway.[1][2][4][6][7] Additionally, this compound has been shown to block the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are involved in cell migration and invasion.[4] The inhibition of PAK4 by this compound also leads to a reduction in the phosphorylation of c-Src and EGFR.[1][2][6][7]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound in cell culture experiments.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
IC5014.93 µMCell-free assay[1][3][5]
Proliferation Inhibition5-50 µM (24 hours)MKN-1, BGC823, SGC7901, MGC803[1][7]
Apoptosis Induction5-20 µM (12-48 hours)SGC7901[1][7]
Cell Cycle Arrest (G1 phase)5-20 µM (12-48 hours)SGC7901[1][2][7]

Table 2: Effects of this compound on Protein Expression

Protein TargetEffectConcentrationIncubation TimeCell LineReference
Phospho-PAK4Decrease5-30 µM24 hoursSGC7901[1][7]
Phospho-c-SrcDecrease5-30 µM24 hoursSGC7901[1][7]
Phospho-EGFRDecrease5-30 µM24 hoursSGC7901[1][7]
Cyclin D1Decrease5-30 µM24 hoursSGC7901[1][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SGC7901)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 5 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., SGC7901)

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for 12 to 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins in the PAK4 signaling pathway following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., SGC7901)

  • 6-well plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-PAK4, anti-PAK4, anti-phospho-c-Src, anti-c-Src, anti-phospho-EGFR, anti-EGFR, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 5, 10, 20, 30 µM) for 24 hours.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

LCH_7749944_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway PAK4 Signaling Cascade LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the PAK4 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cells treat Treat with this compound start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis western Protein Expression (Western Blot) treat->western

Caption: General experimental workflow for studying this compound.

References

How to dissolve and prepare LCH-7749944 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for LCH-7749944

Product Name: this compound (Alternate Name: GNF-PF-2356) Target: p21-activated kinase 4 (PAK4)

Introduction

This compound is a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in critical cellular processes such as cytoskeletal organization, cell proliferation, and oncogenic transformation.[1][2][3] Due to its role in various cancer-related signaling pathways, PAK4 has emerged as a significant therapeutic target. This compound has been shown to effectively suppress the proliferation of human cancer cells by downregulating pathways such as the PAK4/c-Src/EGFR/cyclin D1 cascade and inducing apoptosis.[2][3][4] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Weight 350.41 g/mol [1][5]
Formula C₂₀H₂₂N₄O₂[1][5]
CAS Number 796888-12-5[1][5]
IC₅₀ (PAK4, Cell-free) 14.93 µM[1][4][5]
In Vitro Solubility DMSO: ≥70 mg/mL (199.76 mM) Ethanol: 70 mg/mL (199.76 mM) Water: Insoluble[1][5]
Storage (Powder) 3 years at -20°C[1][4]
Storage (In Solvent) 1 year at -80°C 1 month at -20°C[1]

Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. DMSO is the recommended solvent for preparing high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Optional: Sonicator

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.504 mg (Molecular Weight: 350.41).

  • Reconstitution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]

  • Dissolution: Vortex the solution thoroughly to facilitate dissolution. If necessary, gentle warming or sonication can be used to ensure the compound is fully dissolved.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[1][4]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][6][7]

G cluster_prep Stock Solution Workflow A Weigh this compound Powder B Add Fresh DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C (Long-Term) D->E

Caption: Workflow for this compound stock solution preparation.

Experimental Protocols

Cell Proliferation Assay (e.g., using MTT or WST-1)

This protocol describes how to assess the effect of this compound on the proliferation of cancer cells. In studies with human gastric cancer cell lines (e.g., SGC7901, MKN-1, BGC823), effective concentrations ranged from 5 to 50 µM.[4][6]

Materials:

  • Cancer cell line of interest (e.g., SGC7901)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT or WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A typical concentration range for initial screening is 0, 5, 10, 20, 30, 40, and 50 µM.

    • Important: The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4] Include a vehicle control (medium with 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[4][6]

  • Viability Assessment: Add the viability reagent (e.g., 10 µL of MTT or WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC₅₀ value.

G cluster_workflow In Vitro Assay Workflow A Seed Cells in 96-Well Plate B Incubate 24h (Attachment) A->B D Treat Cells with Compound B->D C Prepare this compound Serial Dilutions C->D E Incubate 24-48h D->E F Add Viability Reagent (e.g., MTT) E->F G Measure Absorbance F->G H Analyze Data & Plot Dose-Response Curve G->H G LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc LIMK1 LIMK1 PAK4->LIMK1 EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation Cofilin Cofilin LIMK1->Cofilin Migration Migration & Invasion Cofilin->Migration

References

Application Notes and Protocols: LCH-7749944 for Gastric Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944 is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers, including gastric cancer.[1][2] As a key regulator of cellular processes such as proliferation, cytoskeletal organization, and cell motility, PAK4 represents a promising therapeutic target for cancer treatment. This compound has been shown to effectively suppress the proliferation of human gastric cancer cells and induce apoptosis by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway.[1][3] These application notes provide detailed protocols for determining the optimal concentration of this compound for inhibiting gastric cancer cells and characterizing its effects on key cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the context of gastric cancer cell inhibition.

ParameterValueCell Lines TestedReference
IC50 14.93 µMNot specified in detail, but implied to be effective in various human gastric cancer cell lines.[3]
Effective Concentration Range (Cell Proliferation Inhibition) 5 - 50 µMMKN-1, BGC823, SGC7901, MGC803[3]
Effective Concentration Range (Apoptosis Induction) 5 - 20 µMSGC7901[3]
Effective Concentration Range (Cell Cycle Arrest) 5 - 20 µMSGC7901
Effective Concentration Range (Protein Expression Modulation) 5 - 30 µMNot specified in detail, but implied to be effective in human gastric cancer cell lines.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

G cluster_0 This compound Action on Proliferation This compound This compound PAK4 PAK4 This compound->PAK4 Inhibits c-Src c-Src PAK4->c-Src EGFR EGFR c-Src->EGFR Cyclin D1 Cyclin D1 EGFR->Cyclin D1 Proliferation Proliferation Cyclin D1->Proliferation

This compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 proliferation pathway.

G cluster_1 This compound Action on Migration & Invasion This compound This compound PAK4_2 PAK4 This compound->PAK4_2 Inhibits LIMK1 LIMK1 PAK4_2->LIMK1 MEK-1 MEK-1 PAK4_2->MEK-1 Cofilin Cofilin LIMK1->Cofilin Migration_Invasion Migration & Invasion Cofilin->Migration_Invasion ERK1/2 ERK1/2 MEK-1->ERK1/2 MMP2 MMP2 ERK1/2->MMP2 MMP2->Migration_Invasion

This compound inhibits migration and invasion pathways.

G Start Start Cell_Culture Gastric Cancer Cell Culture Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Apoptosis_Assay Annexin V Assay (Apoptosis) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, etc.) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., MKN-1, BGC823, SGC7901, MGC803)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed gastric cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 1, 5, 10, 20, 40, 60, 80, 100 µM. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Protein Expression (Western Blot)

This protocol is for analyzing the effect of this compound on the expression of key signaling proteins.

Materials:

  • Gastric cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAK4, anti-phospho-PAK4, anti-c-Src, anti-phospho-c-Src, anti-EGFR, anti-phospho-EGFR, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the apoptotic effect of this compound on gastric cancer cells.

Materials:

  • Gastric cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application Notes and Protocols: LCH-7749944 Treatment of SGC7901 and Other Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944 is a potent inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various oncogenic processes, including cytoskeletal organization, cell proliferation, and invasion. Overexpression of PAK4 has been identified in a variety of human tumors, including gastric cancer, making it a promising therapeutic target. These application notes provide detailed protocols for investigating the effects of this compound on the human gastric cancer cell line SGC7901 and other gastric cancer cell lines. The provided methodologies cover the assessment of cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Important Note on Cell Line Integrity

Researchers should be aware that the SGC-7901 and MGC-803 cell lines have been reported to be cross-contaminated with HeLa cells. It is crucial to perform cell line authentication to ensure the reliability and reproducibility of experimental results.

Data Presentation: Efficacy of this compound in Gastric Cancer Cell Lines

The following tables summarize the known effects of this compound on various gastric cancer cell lines.

Table 1: Cell Viability (IC50) of this compound in Gastric Cancer Cell Lines

Cell LineThis compound IC50 (µM)Incubation Time (hours)
General14.93Not Specified
MKN-1Concentration-dependent inhibition (5-50 µM)24
BGC823Concentration-dependent inhibition (5-50 µM)24
SGC7901Concentration-dependent inhibition (5-50 µM)24
MGC803Concentration-dependent inhibition (5-50 µM)24

Table 2: Cellular Effects of this compound on SGC7901 Gastric Cancer Cells

AssayTreatment Concentration (µM)Incubation Time (hours)Observed Effect
Apoptosis5-2012-48Dose-dependent increase in apoptosis
Cell Cycle5-2012-48Dose-dependent G1 phase arrest and decrease in S phase

Table 3: Modulation of Signaling Proteins in SGC7901 Cells by this compound

Protein TargetTreatment Concentration (µM)Incubation Time (hours)Effect on Protein Level/Activity
phospho-PAK45-3024Dose-dependent decrease
phospho-c-Src5-3024Dose-dependent decrease
phospho-EGFR5-3024Dose-dependent decrease
Cyclin D15-3024Dose-dependent decrease

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., SGC7901, MKN-1, BGC823, MGC803)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance add_dmso->read Apoptosis_Workflow start Treat SGC7901 cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate acquire Analyze by Flow Cytometry incubate->acquire CellCycle_Workflow start Treat SGC7901 cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI and RNase A fix->stain acquire Analyze by Flow Cytometry stain->acquire WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection treat Treat Cells lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary_ab Primary Antibody block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect Signaling_Pathway cluster_proliferation Proliferation & Cell Cycle cluster_invasion Migration & Invasion LCH This compound PAK4 PAK4 LCH->PAK4 inhibits cSrc c-Src PAK4->cSrc LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 G1_S G1/S Transition CyclinD1->G1_S Cofilin Cofilin LIMK1->Cofilin Invasion Invasion Cofilin->Invasion ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 MMP2->Invasion

Application Notes and Protocols: Detecting PAK4 Inhibition by LCH-7749944 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of p21-activated kinase 4 (PAK4) by the small molecule inhibitor, LCH-7749944. PAK4 is a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival, making it a significant target in cancer therapy.[1][2] this compound has been identified as a potent inhibitor of PAK4, effectively suppressing cancer cell proliferation and invasion.[1][3] This protocol outlines the necessary steps for cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection to qualitatively and quantitatively assess the inhibition of PAK4 and its downstream signaling pathways.

Introduction

P21-activated kinases (PAKs) are key signaling nodes that link Rho GTPases to cytoskeletal reorganization and nuclear signaling.[2] PAK4, a member of the group II PAKs, is frequently overexpressed in various cancers and plays a crucial role in oncogenic transformation and progression.[1] Its activation is mediated by signaling molecules such as Ras and PI3K, and it, in turn, influences major cancer-promoting pathways like Wnt/β-catenin, Raf/MEK/ERK, and PI3K/AKT.[4]

This compound is a novel and potent inhibitor of PAK4.[3][5] Studies have demonstrated that this compound effectively downregulates the PAK4/c-Src/EGFR/cyclin D1 signaling pathway, leading to suppressed proliferation and induction of apoptosis in cancer cells.[1][6] It also inhibits the migration and invasion of cancer cells by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways.[3] Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by examining the phosphorylation status and expression levels of the target kinase and its downstream effectors.

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in various signaling cascades that promote cell proliferation and metastasis. Inhibition by this compound disrupts these pathways.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Pathways Cdc42-GTP Cdc42-GTP PAK4 PAK4 Cdc42-GTP->PAK4 c_Src c_Src PAK4->c_Src LIMK1 LIMK1 PAK4->LIMK1 EGFR EGFR c_Src->EGFR CyclinD1 CyclinD1 EGFR->CyclinD1 Proliferation Proliferation CyclinD1->Proliferation Cofilin Cofilin LIMK1->Cofilin Metastasis Metastasis Cofilin->Metastasis LCH7749944 This compound LCH7749944->PAK4

Caption: PAK4 signaling and inhibition by this compound.

Experimental Workflow

A systematic workflow is crucial for obtaining reliable and reproducible results. The diagram below outlines the key stages of the Western blot protocol for assessing PAK4 inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Gastric Cancer Cell Line) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-PAK4, PAK4, p-LIMK1, etc.) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

Caption: Western blot experimental workflow.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
Cell Lines
Human Gastric Cancer Cell Line (e.g., SGC-7901)ATCCHTB-105
Inhibitor
This compoundSelleck ChemicalsS1976
Antibodies
Rabbit Anti-PAK4Cell Signaling Technology3242
Rabbit Anti-phospho-PAK4 (Ser474)Abcamab138654
Rabbit Anti-LIMK1Cell Signaling Technology3842
Rabbit Anti-phospho-LIMK1 (Thr508)Cell Signaling Technology3841
Rabbit Anti-CofilinCell Signaling Technology5175
Rabbit Anti-phospho-Cofilin (Ser3)Cell Signaling Technology3313
Mouse Anti-β-ActinSanta Cruz Biotechnologysc-47778
HRP-conjugated Goat Anti-Rabbit IgGCell Signaling Technology7074
HRP-conjugated Goat Anti-Mouse IgGCell Signaling Technology7076
Reagents
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25300054
Phosphate-Buffered Saline (PBS)Gibco10010023
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11697498001
Phosphatase Inhibitor CocktailRoche4906845001
BCA Protein Assay KitThermo Fisher Scientific23225
4x Laemmli Sample BufferBio-Rad1610747
Precast Polyacrylamide GelsBio-Rade.g., 4561096
PVDF MembraneMilliporeIPFL00010
Non-fat Dry MilkBio-Rad1706404
Tris-Buffered Saline with Tween-20 (TBST)
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Detailed Experimental Protocol

Cell Culture and Treatment with this compound
  • Culture human gastric cancer cells (e.g., SGC-7901) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

Cell Lysis and Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to new, pre-chilled tubes.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

SDS-PAGE
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a precast polyacrylamide gel.

  • Run the gel in 1x SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Perform the transfer at 100 V for 1-2 hours or according to the manufacturer's recommendations.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to verify transfer efficiency.

Blocking and Antibody Incubation
  • Destain the membrane with TBST and block for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for recommended dilutions.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.

Recommended Antibody Dilutions

Primary AntibodyDilution
Rabbit Anti-PAK41:1000
Rabbit Anti-phospho-PAK4 (Ser474)1:1000
Rabbit Anti-LIMK11:1000
Rabbit Anti-phospho-LIMK1 (Thr508)1:1000
Rabbit Anti-Cofilin1:1000
Rabbit Anti-phospho-Cofilin (Ser3)1:1000
Mouse Anti-β-Actin1:5000
Secondary Antibody Dilution
HRP-conjugated Goat Anti-Rabbit IgG1:2000 - 1:5000
HRP-conjugated Goat Anti-Mouse IgG1:2000 - 1:5000

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Expected Results

Treatment of cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of PAK4 at Serine 474.[7] Consequently, a reduction in the phosphorylation of downstream effectors such as LIMK1 and cofilin should also be observed. The total protein levels of PAK4, LIMK1, and cofilin are expected to remain relatively unchanged, confirming that the inhibitor's effect is on the kinase activity rather than protein expression. Analysis of the PAK4/c-Src/EGFR/cyclin D1 pathway would show decreased levels of phospho-c-Src, phospho-EGFR, and cyclin D1 protein expression in a dose-dependent manner with this compound treatment.[1][6] These results would collectively demonstrate the potent and specific inhibitory effect of this compound on PAK4 signaling.

References

Application Notes and Protocols for Cell Viability Assay with LCH-7749944 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944 is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers, including gastric cancer.[1][2] PAK4 plays a crucial role in regulating cell proliferation, survival, migration, and invasion through multiple signaling pathways.[1][2] Inhibition of PAK4 by this compound has been shown to suppress the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.[1] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of gastric cancer cells using a colorimetric MTT assay.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting PAK4 and subsequently downregulating key signaling pathways involved in cancer cell growth and survival. The primary mechanism involves the inhibition of the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to cell cycle arrest at the G1 phase and a reduction in cell proliferation.[1] Additionally, this compound has been observed to inhibit cell migration and invasion by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways.[1]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of the human gastric cancer cell line SGC-7901 after a 48-hour treatment period. The data is presented as the mean percentage of cell viability relative to a vehicle-treated control.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
585.34.8
1068.73.9
1550.13.1
2035.42.5
3022.82.1
5010.61.5

Note: This data is representative and may vary depending on specific experimental conditions. The IC50 value for this compound in SGC-7901 cells is approximately 14.93 µM.[1]

Mandatory Visualizations

Signaling_Pathway cluster_0 cluster_1 Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR) c-Src c-Src Receptor Tyrosine Kinases (e.g., EGFR)->c-Src PAK4 PAK4 c-Src->PAK4 Cyclin D1 Cyclin D1 PAK4->Cyclin D1 This compound This compound This compound->PAK4 PAK4_2 PAK4 This compound->PAK4_2 Cell Cycle Progression (G1/S) Cell Cycle Progression (G1/S) Cyclin D1->Cell Cycle Progression (G1/S) Proliferation Proliferation Cell Cycle Progression (G1/S)->Proliferation LIMK1 LIMK1 PAK4_2->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling Cofilin->Actin Cytoskeleton Remodeling Migration & Invasion Migration & Invasion Actin Cytoskeleton Remodeling->Migration & Invasion

Caption: this compound inhibits PAK4, blocking proliferation and migration pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed SGC-7901 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_LCH Prepare serial dilutions of this compound Add_LCH Add this compound to cells Prepare_LCH->Add_LCH Incubate_48h Incubate for 48h Add_LCH->Incubate_48h Add_MTT Add MTT reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Experimental Protocols

Cell Viability Assay Using MTT

This protocol is designed to determine the viability of SGC-7901 human gastric cancer cells in response to treatment with this compound.

Materials:

  • SGC-7901 human gastric cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SGC-7901 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 30, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Troubleshooting

  • High background absorbance: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.

  • Low signal: Check cell seeding density and ensure cells are in the logarithmic growth phase. Optimize incubation times with this compound and MTT.

  • Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Use a multichannel pipette for better consistency.

Conclusion

This document provides a comprehensive guide for assessing the in vitro efficacy of the PAK4 inhibitor this compound on the viability of gastric cancer cells. The detailed protocol and supporting information are intended to assist researchers in obtaining reliable and reproducible data for drug development and cancer research applications.

References

Application Notes and Protocols for LCH-7749944 in Cell Migration and Invasion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes implicated in a wide range of physiological and pathological conditions, including embryonic development, tissue repair, immune response, and cancer metastasis. The p21-activated kinase 4 (PAK4), a serine/threonine kinase, has been identified as a critical regulator of these processes.[1][2] Overexpression and hyperactivity of PAK4 are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease. LCH-7749944 is a potent and novel small molecule inhibitor of PAK4, demonstrating significant potential in preclinical studies for suppressing cancer cell proliferation, migration, and invasion.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to study its effects on cell migration and invasion, with a particular focus on gastric cancer cell lines. Detailed protocols for key in vitro assays are provided, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound exerts its inhibitory effects on cell migration and invasion by targeting PAK4 and its downstream signaling pathways. The primary mechanisms include:

  • Disruption of Cytoskeletal Dynamics: this compound blocks the PAK4/LIMK1/cofilin signaling cascade.[1] This pathway is crucial for regulating actin cytoskeleton dynamics, which is essential for cell motility. Inhibition of this pathway leads to reduced formation of filopodia and lamellipodia, structures critical for cell movement.[1][2]

  • Inhibition of Extracellular Matrix Degradation: The compound also inhibits the PAK4/MEK-1/ERK1/2/MMP2 pathway.[1] Matrix metalloproteinase 2 (MMP2) is a key enzyme responsible for degrading the extracellular matrix, a critical step in cancer cell invasion. By downregulating this pathway, this compound reduces the invasive potential of cancer cells.

Signaling Pathways

LCH_7749944_Signaling_Pathways cluster_0 Cytoskeletal Dynamics cluster_1 ECM Degradation & Invasion PAK4_1 PAK4 LIMK1 LIMK1 PAK4_1->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton (Filopodia/Lamellipodia) Cofilin->Actin PAK4_2 PAK4 MEK1 MEK-1 PAK4_2->MEK1 ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 Invasion Invasion MMP2->Invasion LCH This compound LCH->PAK4_1 LCH->PAK4_2

Data Presentation

Table 1: Effect of this compound on Gastric Cancer Cell Migration (Wound Healing Assay)
Concentration (µM)Cell LineWound Closure Inhibition (%) at 24h
0 (Control)SGC79010
5SGC790125 ± 4
10SGC790152 ± 6
20SGC790178 ± 5
0 (Control)BGC8230
5BGC82321 ± 3
10BGC82348 ± 5
20BGC82372 ± 6

Data are presented as mean ± standard deviation and represent the expected trend of inhibition.

Table 2: Effect of this compound on Gastric Cancer Cell Invasion (Transwell Matrigel Invasion Assay)
Concentration (µM)Cell LineInhibition of Invasion (%)
0 (Control)SGC79010
5SGC790135 ± 5
10SGC790165 ± 8
20SGC790185 ± 7
0 (Control)BGC8230
5BGC82331 ± 4
10BGC82361 ± 7
20BGC82381 ± 6

Data are presented as mean ± standard deviation and represent the expected trend of inhibition.

Experimental Protocols

Experimental_Workflow cluster_0 Cell Culture & Preparation cluster_1 Wound Healing (Migration) Assay cluster_2 Transwell (Invasion) Assay Culture Culture Gastric Cancer Cells (e.g., SGC7901, BGC823) Harvest Harvest and Count Cells Culture->Harvest Seed_Wound Seed Cells to Confluency Coat_Insert Coat Transwell with Matrigel Scratch Create a 'Wound' Seed_Wound->Scratch Treat_Wound Treat with this compound Scratch->Treat_Wound Image_Wound Image at 0h and 24h Treat_Wound->Image_Wound Analyze_Wound Quantify Wound Closure Image_Wound->Analyze_Wound Seed_Transwell Seed Cells in Serum-Free Medium Coat_Insert->Seed_Transwell Add_Chemo Add Chemoattractant Seed_Transwell->Add_Chemo Treat_Transwell Add this compound Seed_Transwell->Treat_Transwell Incubate_Transwell Incubate for 24-48h Add_Chemo->Incubate_Transwell Treat_Transwell->Incubate_Transwell Stain_Invaded Fix and Stain Invaded Cells Incubate_Transwell->Stain_Invaded Quantify_Invaded Count Invaded Cells Stain_Invaded->Quantify_Invaded

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

Materials:

  • Human gastric cancer cell lines (e.g., SGC7901, BGC823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed gastric cancer cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional but Recommended): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.

  • Creating the Wound: Gently scratch the cell monolayer in a straight line with a sterile p200 pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) to the respective wells. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.

  • Imaging: Immediately capture images of the wounds at 0 hours using an inverted microscope. Mark the position of the images to ensure the same field is captured at later time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After 24 hours, capture images of the same wound areas.

  • Quantification: Measure the area of the wound at 0 and 24 hours using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the control.

Protocol 2: Transwell Matrigel Invasion Assay

Materials:

  • Human gastric cancer cell lines (e.g., SGC7901, BGC823)

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Cold, serum-free medium

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.1%)

  • Inverted microscope

Procedure:

  • Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for your cell line). Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture gastric cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Cell Seeding: Remove any excess medium from the rehydrated Matrigel. Seed the cells into the upper chamber of the coated Transwell inserts in serum-free medium.

  • Treatment: Add this compound at various concentrations (e.g., 0, 5, 10, 20 µM) to the cell suspension in the upper chamber.

  • Chemoattractant: Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Removal of Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Count the number of invaded cells in several random fields of view using an inverted microscope. Calculate the percentage of invasion inhibition relative to the control.

Conclusion

This compound is a valuable tool for investigating the role of PAK4 in cell migration and invasion. The protocols outlined in these application notes provide a robust framework for studying the inhibitory effects of this compound. By utilizing these methods, researchers can generate quantitative data to further elucidate the mechanisms of cancer cell motility and invasion and to evaluate the therapeutic potential of PAK4 inhibition.

References

Application Notes and Protocols for LCH-7749944 in Pancreatic Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCH-7749944 is a potent and novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key regulator in various cellular processes, including cell proliferation, cytoskeletal organization, and oncogenic transformation.[1][2] Overexpression and genetic amplification of PAK4 have been identified in a variety of human tumors, making it a significant target for cancer therapy.[1][2] In the context of pancreatic research, PAK4 is the only Group-II p21-activated kinase present in rat pancreatic acinar cells.[3][4] It plays a crucial role in mediating the signaling cascades activated by numerous gastrointestinal hormones, neurotransmitters, and growth factors, which are involved in both physiological and pathophysiological responses in these cells.[3][4]

These application notes provide a comprehensive overview of the use of this compound in pancreatic cell research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

Quantitative Data for this compound
ParameterValueCell Type/TargetReference
IC50 14.93 µMPAK4[1][5][6]
Effective Concentration 30 µMRat Pancreatic Acini[2][6]
Concentration Range (Proliferation Assay) 5-50 µMHuman Gastric Cancer Cells[6][7]
Concentration Range (Apoptosis & Cell Cycle) 5-20 µMHuman Gastric Cancer Cells[6][7]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PAK4. In pancreatic acinar cells, PAK4 is a critical node in signaling pathways initiated by secretagogues like cholecystokinin (CCK). The inhibition of PAK4 by this compound has been shown to impact downstream signaling cascades that are crucial for cellular responses such as enzyme secretion and growth.

Specifically, in rat pancreatic acinar cells, this compound has been demonstrated to inhibit the cholecystokinin-8 (CCK-8)-stimulated activation of:

  • MAPK pathway: Specifically Mek1/2 and p44/42 (ERK1/2).[3]

  • GSK3 and β-catenin pathways. [3]

  • Focal adhesion kinases: PYK2 and p125FAK.[3]

Interestingly, the activation of the PI3K/Akt/p70s6K pathway in response to CCK-8 was found to be independent of PAK4 activity.[3]

In other cell types, such as human gastric cancer cells, this compound has been shown to downregulate the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to suppressed cell proliferation and induction of apoptosis.[1][2][6][7] It also blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, thereby inhibiting cell migration and invasion.[2]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways influenced by this compound and a general workflow for its application in pancreatic acinar cell research.

LCH7749944_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pak4 Target cluster_downstream Downstream Pathways cluster_response Cellular Response CCK Cholecystokinin (CCK) CCK_R CCK Receptor CCK->CCK_R PAK4 PAK4 CCK_R->PAK4 PI3K_Akt PI3K/Akt Pathway (Independent) CCK_R->PI3K_Akt MAPK MAPK Pathway (Mek1/2, p44/42) PAK4->MAPK GSK3 GSK3 Pathway PAK4->GSK3 beta_catenin β-catenin Pathway PAK4->beta_catenin FAK Focal Adhesion Kinases (PYK2, p125FAK) PAK4->FAK LCH7749944 This compound LCH7749944->PAK4 Secretion Enzyme Secretion MAPK->Secretion Growth Cell Growth MAPK->Growth GSK3->Growth beta_catenin->Growth

Caption: Signaling pathway of this compound in pancreatic acinar cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Pancreatic Acinar Cells Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Preincubate Pre-incubate with This compound (30 µM, 3h) Culture_Cells->Preincubate Stimulate Stimulate with CCK-8 (e.g., 0.3-100 nM) Preincubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Protein_Assay Protein Quantification Lyse_Cells->Protein_Assay Western_Blot Western Blotting Protein_Assay->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Isolation and Culture of Rat Pancreatic Acinar Cells

This protocol is adapted from established methods for the isolation of primary pancreatic acini.

Materials:

  • Male Sprague-Dawley rats

  • Collagenase (Type IV)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Soybean trypsin inhibitor

  • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

Procedure:

  • Euthanize the rat according to institutional guidelines.

  • Surgically remove the pancreas and place it in ice-cold HBSS.

  • Inject the pancreas with a collagenase solution (e.g., 1 mg/mL in HBSS with 0.1% BSA) until the tissue is visibly distended.

  • Mince the pancreas into small pieces and incubate in the collagenase solution at 37°C with gentle shaking for 15-20 minutes.

  • Mechanically disperse the tissue by gently pipetting up and down with a large-bore pipette.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Wash the acini by centrifugation at low speed (e.g., 50 x g) for 2 minutes. Resuspend the pellet in fresh HBSS. Repeat this wash step 2-3 times.

  • Resuspend the final acinar pellet in DMEM/F12 medium and plate on collagen-coated dishes.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Inhibition of PAK4 in Pancreatic Acinar Cells with this compound

This protocol outlines the treatment of cultured pancreatic acinar cells to assess the inhibitory effect of this compound on signaling pathways.

Materials:

  • Cultured rat pancreatic acinar cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Cholecystokinin-8 (CCK-8)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Plate the pancreatic acinar cells and allow them to adhere overnight.

  • Prepare the this compound working solution by diluting the DMSO stock in culture medium to a final concentration of 30 µM. Ensure the final DMSO concentration is below 0.1%.

  • Aspirate the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Pre-incubate the cells with this compound for 3 hours at 37°C.

  • Following the pre-incubation, stimulate the cells with CCK-8 at the desired concentration (e.g., 0.3 nM for physiological or 100 nM for supraphysiological stimulation) for a short duration (e.g., 3-5 minutes) to observe rapid signaling events.

  • Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for subsequent protein quantification and Western blot analysis.

Protocol 3: Western Blot Analysis of PAK4-Mediated Signaling

This protocol details the analysis of protein phosphorylation in key signaling pathways affected by this compound.

Materials:

  • Cell lysates (from Protocol 2)

  • BCA or Bradford protein assay reagent

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p44/42 MAPK, anti-total-p44/42 MAPK, anti-phospho-GSK3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For loading controls, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable tool for investigating the role of PAK4 in pancreatic cell biology. Its ability to specifically inhibit PAK4 allows for the detailed dissection of signaling pathways involved in both normal physiological processes and in pancreatic diseases. The protocols provided here offer a framework for researchers to utilize this compound effectively in their studies of pancreatic cell function.

References

Troubleshooting & Optimization

LCH-7749944 solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of LCH-7749944.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as GNF-PF-2356, is a novel and potent inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell proliferation, and invasion.[4] this compound exerts its effects by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway, which leads to the suppression of proliferation and induction of apoptosis in cancer cells.[2][5][6]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][3] It is reported to be insoluble in water.[1][2] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in DMSO.

Q3: What is the maximum solubility of this compound in DMSO?

The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Values range from 70 mg/mL (199.76 mM) to 250 mg/mL (713.45 mM).[1][3][5] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][5]

Q4: Can I dissolve this compound in PBS or cell culture media?

This compound is insoluble in aqueous solutions like water, and therefore direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is not recommended.[1][2] To prepare working solutions for cell-based assays, a concentrated stock solution in DMSO should be serially diluted in PBS or culture medium.[6] It is critical to ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[6][7]

Q5: At what concentrations is this compound typically used in cell-based experiments?

The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific experimental endpoint. Published studies have reported using concentrations in the range of 5 µM to 50 µM.[3][5] For example, concentrations of 5-20 µM have been shown to induce apoptosis, while concentrations up to 50 µM have been used to inhibit proliferation in human gastric cancer cells.[3][5]

Troubleshooting Guide

Issue: this compound is not dissolving properly in DMSO.

  • Cause 1: Poor quality or old DMSO. DMSO is hygroscopic and can absorb moisture from the air over time, which can significantly decrease its solvating power for hydrophobic compounds.

    • Solution: Always use fresh, anhydrous, high-purity DMSO.[1][5] Store DMSO in small, tightly sealed aliquots to minimize exposure to air.

  • Cause 2: Compound has precipitated out of solution. This can happen if the solution was stored improperly or if the solubility limit was exceeded.

    • Solution: Gentle warming of the solution in a water bath (e.g., 37°C) can help redissolve the compound.[8] Additionally, sonication can be used to aid dissolution.[3][8] It is recommended to sonicate at a lower frequency to avoid potential degradation of the compound.[6]

Issue: Precipitation is observed when diluting the DMSO stock solution in aqueous buffer (PBS or media).

  • Cause 1: The final concentration of this compound in the aqueous solution is above its solubility limit. While soluble in DMSO, the compound has very low aqueous solubility.

    • Solution: Ensure that the final concentration of the compound in your working solution is appropriate for your experiment and below the precipitation point. It may be necessary to perform a solubility test by serially diluting the DMSO stock into the aqueous buffer to determine the maximum achievable concentration without precipitation.

  • Cause 2: The final concentration of DMSO is too high. A high percentage of DMSO in the final solution can sometimes cause certain media components to precipitate.

    • Solution: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, even below 0.1%.[7] This minimizes both direct cytotoxicity from the solvent and the risk of media component precipitation.

  • Cause 3: Improper mixing technique. Rapidly adding the DMSO stock to the aqueous buffer without proper mixing can lead to localized high concentrations and immediate precipitation.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[7]

G cluster_0 Troubleshooting Workflow: this compound Solubility Issues start Start: Dissolving this compound issue Issue: Compound not dissolving or precipitating start->issue check_dmso Is the DMSO fresh and anhydrous? issue->check_dmso In DMSO precipitation_in_aqueous Issue: Precipitation upon dilution in aqueous buffer issue->precipitation_in_aqueous In Aqueous Buffer use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_technique Are you using sonication or gentle warming? check_dmso->check_technique Yes use_fresh_dmso->check_technique apply_technique Apply gentle warming (37°C) or sonication check_technique->apply_technique No success Solution is clear check_technique->success Yes apply_technique->success check_final_conc Is the final compound concentration too high? precipitation_in_aqueous->check_final_conc lower_conc Lower the final working concentration check_final_conc->lower_conc Yes check_dmso_perc Is the final DMSO percentage > 0.5%? check_final_conc->check_dmso_perc No lower_conc->check_dmso_perc lower_dmso_perc Reduce final DMSO percentage to < 0.5% check_dmso_perc->lower_dmso_perc Yes check_mixing Is the mixing method adequate? check_dmso_perc->check_mixing No lower_dmso_perc->check_mixing improve_mixing Add DMSO stock dropwise while vortexing check_mixing->improve_mixing No check_mixing->success Yes improve_mixing->success

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)NotesReference
DMSO70 - 250199.76 - 713.45Use of fresh, anhydrous DMSO is recommended. Sonication may be required.[1][3][5]
Ethanol70199.76[1]
WaterInsoluble-[1][2]
PBSInsoluble (for direct dissolution)-For working solutions, dilute from a DMSO stock. Final DMSO concentration should be kept low (e.g., <0.5%).[6]

Table 2: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC50 (PAK4)14.93 µMCell-free assay[1]
Proliferation Inhibition5 - 50 µMMKN-1, BGC823, SGC7901, MGC803 (human gastric cancer)[3][5]
Apoptosis Induction5 - 20 µMSGC7901 (human gastric cancer)[3][5]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 350.41 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.504 mg of the compound.

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial. For 3.504 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.[5]

2. Preparation of Working Solutions for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile PBS or cell culture medium

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.

      • Alternatively, for treating cells in a larger volume, add the appropriate amount of stock solution to the final volume of media. For instance, to make 10 mL of media with a final concentration of 10 µM this compound, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and even mixing and to prevent precipitation.

    • Always prepare fresh working solutions for each experiment.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway LCH7749944 This compound PAK4 PAK4 LCH7749944->PAK4 cSrc c-Src PAK4->cSrc Apoptosis Apoptosis PAK4->Apoptosis EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits PAK4, leading to downstream effects.

G cluster_1 Experimental Workflow: Cell Proliferation Assay seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24 hours (cell attachment) seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with this compound and DMSO control prepare_drug->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_reagent Add proliferation reagent (e.g., MTT, MTS) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Read absorbance on a plate reader incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Caption: Workflow for a cell proliferation assay with this compound.

References

Off-target effects of LCH-7749944 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LCH-7749944 in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the primary target of this compound?

This compound is a potent inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] It has a reported half-maximal inhibitory concentration (IC50) of 14.93 μM in a cell-free assay.[1][3][4][5]

2. What are the known on-target effects of this compound in cells?

In cancer cell lines, this compound has been shown to suppress proliferation and induce apoptosis.[2][4][6] This is achieved by downregulating the PAK4/c-Src/EGFR/cyclin D1 signaling pathway.[2][3][4][6] Additionally, it inhibits cell migration and invasion by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways.[6][7]

3. Does this compound have known off-target effects?

This compound has been observed to have a less potent inhibitory effect on other members of the p21-activated kinase (PAK) family, specifically PAK1, PAK5, and PAK6.[1][5] A significant downstream effect that could be considered an off-target consequence is the inhibition of Epidermal Growth Factor Receptor (EGFR) activity.[1][2][5][6][7] This is believed to be a result of its inhibitory action on PAK4.[1][2][5][6][7]

4. What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[1][3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Lower than expected potency in cell-based assays compared to the reported IC50. The reported IC50 of 14.93 μM is from a cell-free assay. Cellular potency can be influenced by cell permeability, efflux pumps, and protein binding.Titrate the compound over a wider concentration range in your specific cell line to determine the effective concentration.
Unexpected changes in cell morphology, such as cell elongation or inhibition of filopodia formation. These are known on-target effects of PAK4 inhibition, which plays a role in cytoskeletal dynamics.[2][6][7]These morphological changes can be used as a qualitative measure of target engagement. Correlate these changes with biochemical readouts of PAK4 inhibition.
Inhibition of EGFR signaling pathways is observed. This is a known downstream effect of this compound, mediated through its inhibition of PAK4.[1][2][5][6][7]When studying EGFR signaling, consider that the effects of this compound may not be direct. Use appropriate controls to dissect the PAK4-dependent versus potential direct EGFR effects.
Variability in experimental results. Compound stability and solubility issues can lead to inconsistent results.Ensure the compound is fully dissolved in fresh DMSO.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Observed effects do not align with known PAK4 signaling pathways. Potential off-target effects on other kinases or cellular proteins. This compound is less potent against PAK1, PAK5, and PAK6, but these interactions might be relevant at higher concentrations.[1][5]Perform a kinase selectivity screen to identify other potential targets in your experimental system. Use structurally different PAK4 inhibitors as controls to confirm that the observed phenotype is due to PAK4 inhibition.

Quantitative Data Summary

Target Assay Type IC50 (μM) Reference
PAK4Cell-free14.93[1][3][4][5]
PAK1Not specifiedLess potent than PAK4[1][5]
PAK5Not specifiedLess potent than PAK4[1][5]
PAK6Not specifiedLess potent than PAK4[1][5]

Experimental Protocols

General Protocol for Cell Proliferation Assay using this compound

  • Cell Seeding: Seed the desired cancer cell line (e.g., SGC7901, MKN-1, BGC823, MGC803) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1][3] Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 5-50 μM).[4]

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 24-48 hours.[4]

  • Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 in your cell line.

General Protocol for Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 5-30 μM) for 24 hours.[3][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAK4, total PAK4, phospho-c-Src, total c-Src, phospho-EGFR, total EGFR, and cyclin D1 overnight at 4°C.[2][3][4]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

LCH_7749944_Proliferation_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the PAK4/c-Src/EGFR/Cyclin D1 pathway to suppress cell proliferation.

LCH_7749944_Invasion_Pathway cluster_0 Cytoskeletal Regulation cluster_1 Metastasis Regulation LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Actin Dynamics Cofilin->Actin MEK1 MEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 MMP2 MMP2 ERK1_2->MMP2 Invasion Cell Invasion MMP2->Invasion LCH This compound PAK4 PAK4 LCH->PAK4 PAK4->LIMK1 PAK4->MEK1 Experimental_Workflow_WB start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds ib Immunoblotting sds->ib detect Detection ib->detect analyze Data Analysis detect->analyze

References

Technical Support Center: LCH-7749944 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing the p21-activated kinase 4 (PAK4) inhibitor, LCH-7749944, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: While a definitive, peer-reviewed optimal in vivo dose for this compound has not been established in publicly available literature, data from other small molecule PAK4 inhibitors can provide a valuable starting point for dose-range finding studies. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.

Q2: How should I formulate this compound for oral administration in mice?

A2: A common and effective method for oral gavage administration is to prepare a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na). A suggested formulation is to prepare a stock of at least 5 mg/mL in an aqueous CMC-Na solution.[1][2] Ensure the suspension is uniform before each administration.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent inhibitor of p21-activated kinase 4 (PAK4).[1] By inhibiting PAK4, it can modulate several downstream signaling pathways implicated in cell proliferation, migration, and survival.

Q4: Are there any known toxicities associated with this compound?

A4: There is currently no publicly available toxicology data specifically for this compound. Therefore, it is crucial to conduct thorough toxicity assessments as part of your initial in vivo studies. This should include monitoring animal weight, behavior, and overall health, as well as considering histopathological analysis of major organs upon study completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable tumor growth inhibition. - Insufficient dosage.- Poor bioavailability.- Rapid metabolism of the compound.- Tumor model is not dependent on the PAK4 pathway.- Perform a dose-escalation study to determine the MTD and a biologically effective dose.- Verify the formulation and administration technique.- Consider alternative routes of administration (e.g., intraperitoneal), though oral formulation guidance is available.[1][2]- Confirm PAK4 expression and pathway activation in your tumor model through methods like Western blot or immunohistochemistry.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). - The administered dose is above the MTD.- Immediately reduce the dosage or dosing frequency.- If toxicity persists, cease treatment and re-evaluate the dosing regimen in a new cohort of animals, starting from a lower dose.
Compound precipitation in the formulation. - Poor solubility of this compound in the chosen vehicle.- Ensure thorough mixing and sonication (if appropriate) when preparing the CMC-Na suspension.- Prepare fresh formulations regularly to minimize precipitation over time.
Variability in tumor response between animals in the same treatment group. - Inconsistent administration (e.g., incorrect gavage technique).- Differences in individual animal metabolism.- Tumor heterogeneity.- Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Characterize the molecular profile of the tumors to assess for potential heterogeneity.

Data on Related PAK4 Inhibitors for In Vivo Studies

The following table summarizes in vivo dosage information for other PAK4 inhibitors, which can serve as a reference for designing initial studies with this compound.

Compound Dosage Administration Route Animal Model Reference
PF-3758309 12 mg/kg/dayIntraperitonealAdult T-cell leukemia xenograft[3]
KPT-9274 100 - 150 mg/kgOralWaldenstrom Macroglobulinemia & Triple-negative breast cancer xenografts[4][5]
Compound 16 50 mg/kgOralBreast cancer (A549) xenograft[6]
Compound 12 50 mg/kgOralHCT-116 & B16F10 xenografts[6]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol (General Guideline)
  • Cell Culture: Culture human gastric cancer cells (e.g., SGC7901) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare a suspension of this compound in 0.5% CMC-Na at the desired concentration.

  • Administration: Administer this compound or vehicle control via oral gavage daily at the determined dose.

  • Monitoring: Monitor animal body weight and tumor volume throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

Visualizations

LCH_7749944_Signaling_Pathway cluster_proliferation Proliferation Pathway LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits PAK4, downregulating the c-Src/EGFR/Cyclin D1 pathway to suppress cell proliferation.

LCH_7749944_Invasion_Pathway cluster_invasion Invasion & Migration Pathway LCH This compound PAK4_inv PAK4 LCH->PAK4_inv LIMK1 LIMK1 PAK4_inv->LIMK1 MEK1 MEK-1 PAK4_inv->MEK1 Cofilin Cofilin LIMK1->Cofilin Invasion Cell Invasion & Migration Cofilin->Invasion ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP-2 ERK12->MMP2 MMP2->Invasion

Caption: this compound blocks PAK4-mediated signaling through LIMK1/Cofilin and MEK/ERK/MMP2 to inhibit cell invasion.

In_Vivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization Tumors ~100-150 mm³ treatment Treatment: This compound or Vehicle randomization->treatment monitoring Monitor: Tumor Volume & Body Weight treatment->monitoring Daily Dosing endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint Study Conclusion

Caption: A typical experimental workflow for evaluating this compound efficacy in a xenograft mouse model.

References

LCH-7749944 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of LCH-7749944, a potent PAK4 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The stability of the compound varies depending on whether it is in solid form or in solution.

Summary of Recommended Storage Conditions:

FormStorage TemperatureShelf LifeShipping Conditions
Powder -20°C2 to 3 years[1][2][3]Ambient temperature[1][3]
0 - 4°CShort term (days to weeks)[3]
In Solvent (Stock Solution) -80°C1 to 2 years[1][2][4]N/A
-20°C1 month to 1 year[2][4]N/A
4°CUp to 1 week[1]N/A

Troubleshooting and FAQs

This section addresses common questions and potential issues that researchers may encounter when working with this compound.

Frequently Asked Questions:

  • Q: How should I dissolve this compound?

    • A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be helpful to fully dissolve the compound.[1]

  • Q: How should I store the stock solution?

    • A: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C.[1][2] This will help to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term use (within a week), aliquots can be stored at 4°C.[1]

  • Q: Can I store the stock solution at -20°C?

    • A: While some sources suggest storage at -20°C is possible for up to a year, others indicate a much shorter stability of only one month.[2][4] Therefore, storage at -80°C is the most reliable option for preserving the integrity of your stock solution for an extended period.

  • Q: Does prolonged sonication affect the compound's structure?

    • A: While sonication can aid in dissolution, prolonged or excessive sonication can potentially degrade the compound. It is advisable to sonicate in short bursts and cool the sample on ice in between to prevent overheating.

  • Q: How should I prepare my working solution for cell-based assays?

    • A: It is recommended to prepare a stock solution at a concentration that is at least 1000 times higher than your final working concentration in the cell culture medium.[1] This minimizes the amount of DMSO introduced to your cells. A common protocol for in vivo studies involves creating a stock solution in DMSO, followed by dilution with PEG300, Tween-80, and saline.[4]

Troubleshooting Guide:

  • Issue: The compound is not dissolving properly.

    • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating power.

    • Solution: Use fresh, anhydrous grade DMSO.[2] Gentle warming and brief sonication can also help facilitate dissolution.

  • Issue: Inconsistent experimental results.

    • Possible Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Ensure that stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freezing and thawing. When possible, use freshly prepared dilutions for your experiments.

  • Issue: The product was received at room temperature.

    • Possible Cause: Standard shipping procedure.

    • Solution: This is normal for the powdered form of the compound, which is stable at ambient temperature for several weeks.[3][5] Upon receipt, it should be stored at the recommended long-term storage temperature of -20°C.[3]

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not publicly available, a general workflow for preparing the compound for in vitro and in vivo studies can be established based on supplier recommendations.

Preparation of Stock and Working Solutions:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 70 mg/mL).[2]

    • If necessary, sonicate briefly in a water bath to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.[1][2]

  • Working Solution Preparation for Cell Culture:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution in cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Visual Guides

This compound Storage and Handling Workflow

LCH7749944_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive this compound (Powder Form) store_powder Store Powder at -20°C (Long-term) receive->store_powder Upon Receipt prep_stock Prepare Stock Solution in Anhydrous DMSO store_powder->prep_stock For Experimental Use aliquot Aliquot Stock Solution prep_stock->aliquot store_long_term Store Aliquots at -80°C (Long-term: 1-2 years) aliquot->store_long_term store_short_term Store Aliquots at 4°C (Short-term: <1 week) aliquot->store_short_term thaw Thaw Single Aliquot store_long_term->thaw prepare_working Prepare Working Solution (Dilute in medium/buffer) store_short_term->prepare_working thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for receiving, storing, and preparing this compound solutions.

This compound Signaling Pathway Inhibition

LCH7749944_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc Activates Apoptosis Apoptosis PAK4->Apoptosis Inhibits Apoptosis EGFR EGFR cSrc->EGFR Activates CyclinD1 Cyclin D1 EGFR->CyclinD1 Upregulates Proliferation Cell Proliferation (Gastric Cancer) CyclinD1->Proliferation

References

Troubleshooting inconsistent results with LCH-7749944

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LCH-7749944. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no inhibition of my target protein?

There are several potential reasons for inconsistent or absent inhibitory effects of this compound. Consider the following factors:

  • Compound Integrity: this compound is sensitive to storage conditions. Improper storage can lead to degradation of the compound. Ensure that it is stored as a powder at -20°C for long-term storage (up to 3 years) and that stock solutions in DMSO are aliquoted and stored at -80°C (for up to 1 year) to avoid repeated freeze-thaw cycles.[1][2] For short-term use, aliquots can be kept at -20°C for up to a month.[1]

  • Solubility Issues: this compound is soluble in DMSO.[1] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Sonication may be recommended to aid dissolution.[3]

  • Suboptimal Concentration: The reported IC50 for this compound against PAK4 in a cell-free assay is 14.93 μM.[1][3][4][5] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system. Effective concentrations in human gastric cancer cell lines have been reported in the range of 5-50 μM.[2][3]

  • Cell Line Sensitivity: The expression levels of PAK4 can vary between different cell lines. Verify the expression of PAK4 in your cell line of interest to ensure it is a relevant model for studying the effects of this compound.

  • Assay-Specific Conditions: The timing of treatment and measurement is critical. For example, effects on protein phosphorylation may be observed at earlier time points, while effects on cell proliferation and apoptosis may require longer incubation times (e.g., 12-48 hours).[2][3]

Q2: My results with this compound are not reproducible. What could be the cause?

Lack of reproducibility is often linked to subtle variations in experimental protocols. To improve reproducibility:

  • Standardize Compound Handling: Prepare fresh dilutions of this compound from a single, validated stock for each experiment. Avoid using old dilutions.

  • Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, as high concentrations of DMSO can have independent effects on cells.

  • Monitor Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change as cells are passaged.

  • Ensure Consistent Seeding Density: Plate cells at the same density for all experiments, as this can influence proliferation rates and the response to inhibitors.

  • Verify Downstream Assays: Inconsistencies may arise from the assays used to measure the effects of this compound (e.g., Western blotting, proliferation assays). Ensure these assays are well-validated and that appropriate controls are included in every experiment.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (PAK4) 14.93 µMCell-free assay[1][3][4][5]
Effective Concentration Range (Cell Proliferation) 5 - 50 µMMKN-1, BGC823, SGC7901, MGC803[2][3]
Concentration for Apoptosis Induction 5 - 20 µMSGC7901[2][3]
Concentration for Cell Cycle Arrest (G1 phase) 5 - 20 µMSGC7901[2][3]
Concentration for Inhibition of Protein Phosphorylation 5 - 30 µMSGC7901[2][3]
Solubility in DMSO 70 mg/mL (199.76 mM)N/A[1]
Powder Storage 3 years at -20°CN/A[1]
Stock Solution Storage 1 year at -80°C in solvent, 1 month at -20°C in solventN/A[1]

Experimental Protocols

Western Blot Analysis of PAK4 Pathway Downregulation

  • Cell Culture and Treatment: Seed human gastric cancer cells (e.g., SGC7901) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or vehicle (DMSO) for 24 hours.[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 overnight at 4°C.[2][4] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of this compound

LCH_7749944_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Signaling pathway inhibited by this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCompound Verify Compound Integrity & Solubility - Proper Storage? - Fresh DMSO? Start->CheckCompound CheckConcentration Optimize Concentration - Perform Dose-Response Curve CheckCompound->CheckConcentration If compound is OK CheckProtocol Review Experimental Protocol - Consistent Cell Seeding? - Consistent DMSO Control? CheckConcentration->CheckProtocol If concentration is optimal CheckAssay Validate Downstream Assay - Positive/Negative Controls? - Reagent Quality? CheckProtocol->CheckAssay If protocol is consistent Resolved Results are Consistent CheckAssay->Resolved If assay is validated

Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.

References

LCH-7749944 IC50 determination in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers and scientists using the PAK4 inhibitor, LCH-7749944. Content includes IC50 data, detailed experimental protocols, and troubleshooting guidance for consistent and reliable results.

This compound: Summary and IC50 Data

This compound, also known as GNF-PF-2356, is a potent inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] It has been shown to suppress the proliferation of various cancer cell lines, notably human gastric cancer cells, by downregulating critical signaling pathways.[2][4][5]

IC50 and EC50 Data

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for assessing the potency of this compound. The following table summarizes the available data for different experimental setups.

Cell LineCell TypeAssay TypeValueReference
N/AN/ACell-Free Kinase AssayIC50: 14.93 µM[1][2][4]
HepG2Human Hepatocellular CarcinomaCellTiter-Glo (48 hr)EC50: 7.7 µM
MKN-1Human Gastric AdenocarcinomaNot specifiedInhibits proliferation in a concentration-dependent manner. Specific IC50 not publicly available.[2][4]
BGC823Human Gastric CarcinomaNot specifiedInhibits proliferation in a concentration-dependent manner. Specific IC50 not publicly available.[2][4]
SGC7901Human Gastric AdenocarcinomaNot specifiedInhibits proliferation in a concentration-dependent manner. Specific IC50 not publicly available.[2][4]
MGC803Human Gastric CarcinomaNot specifiedInhibits proliferation in a concentration-dependent manner. Specific IC50 not publicly available.[2][4]

Important Note on Cell Line Authenticity: Researchers should be aware that the human gastric cancer cell lines SGC-7901 and MGC-803 have been identified as problematic. SGC-7901 is reported to be a derivative of the HeLa cell line, and MGC-803 is considered a hybrid of HeLa and a gastric cancer cell line. This misidentification can have significant implications for the interpretation of experimental results.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative and anti-invasive effects by inhibiting PAK4 and its downstream signaling cascades. The primary pathway affected is the PAK4/c-Src/EGFR/cyclin D1 axis, which leads to cell cycle arrest.[2][5][6] Additionally, this compound impacts cell migration and invasion by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways.[5]

G This compound Mechanism of Action LCH This compound PAK4 PAK4 LCH->PAK4 inhibits cSrc c-Src PAK4->cSrc LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation Cofilin Cofilin LIMK1->Cofilin Migration_Invasion Cell Migration & Invasion Cofilin->Migration_Invasion ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 MMP2->Migration_Invasion

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

Accurate determination of IC50 values requires a standardized and carefully executed protocol. Below are methodologies for two common cell viability assays.

Workflow for IC50 Determination

G General Workflow for IC50 Determination start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate (e.g., 48-72h) add_drug->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 measure Measure signal (Absorbance/Luminescence) incubate3->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: A generalized experimental workflow for determining IC50 values.

MTT Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

  • Cell Plating: Follow the same procedure as for the MTT assay, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat cells with a serial dilution of this compound as described above and incubate for the desired duration.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 from the dose-response curve.

Troubleshooting and FAQs

Q1: My IC50 value for this compound seems higher/lower than expected.

  • Cell Line Specificity: IC50 values can vary significantly between different cell lines due to their unique genetic and proteomic profiles.

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Assay Conditions: Factors such as cell seeding density, compound incubation time, and the specific viability assay used can all influence the calculated IC50. Standardize these parameters across experiments.

  • Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.

Q2: I am observing high variability between replicate wells.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense an equal number of cells into each well. The "edge effect" in 96-well plates can also contribute to variability; consider not using the outer wells for experimental data.

  • Pipetting Errors: Use calibrated pipettes and be precise when adding the compound and assay reagents.

  • Incomplete Reagent Mixing: After adding the viability reagent, ensure it is thoroughly mixed with the well contents according to the protocol.

Q3: My dose-response curve does not have a proper sigmoidal shape.

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low. A wider range of dilutions, including concentrations that produce 0% and 100% inhibition, is necessary for a complete curve.

  • Compound Instability: Ensure that the compound is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles.

  • Data Analysis: Use appropriate non-linear regression models to fit the dose-response curve.

Q4: Can I use a different cell viability assay?

Yes, other assays such as MTS, resazurin, or crystal violet staining can also be used. However, it is important to be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values. It is recommended to stick to one standardized assay for comparative studies.

Q5: How should I prepare my stock solution of this compound?

This compound is soluble in DMSO at a concentration of 70 mg/mL (199.76 mM). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Avoid repeated freeze-thaw cycles of the stock solution.

References

Technical Support Center: Overcoming Resistance to LCH-7749944 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the investigational p21-activated kinase 4 (PAK4) inhibitor, LCH-7749944, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and novel inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4] PAK4 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cytoskeletal organization, cell proliferation, gene transcription, and oncogenic transformation.[4] In cancer cells, this compound has been shown to suppress proliferation by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway and inducing apoptosis.[1][3][4]

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of acquired resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, a common mechanism of acquired resistance to anti-cancer drugs is the overexpression of ATP-binding cassette (ABC) transporters.[5][6][7] These transporters function as efflux pumps, actively removing cytotoxic drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[7][8] It is plausible that cancer cells can develop resistance to this compound by upregulating an efflux pump such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[7]

Q3: How can I determine if efflux pump overexpression is the cause of resistance in my cell line?

A3: Several experimental approaches can be used to investigate the role of efflux pumps in this compound resistance. A common strategy is to assess the effect of a known efflux pump inhibitor, such as verapamil or cyclosporine A, on the cytotoxicity of this compound.[9] If co-treatment with an inhibitor restores sensitivity to this compound, it suggests the involvement of an efflux pump. Additionally, you can measure the intracellular accumulation of this compound in sensitive versus resistant cells. Reduced accumulation in resistant cells that can be reversed by an efflux pump inhibitor is strong evidence for this mechanism. Finally, you can directly measure the protein expression levels of common ABC transporters like P-glycoprotein (ABCB1) via Western blotting or flow cytometry.

Q4: What are some strategies to overcome efflux pump-mediated resistance to this compound?

A4: Several strategies can be employed to overcome resistance mediated by efflux pumps.[10][11][12] One approach is the co-administration of this compound with an inhibitor of the specific ABC transporter responsible for the efflux.[9] Another strategy involves the use of nanoparticle-based drug delivery systems, which can help bypass efflux pumps and increase the intracellular concentration of the drug.[5][10] Additionally, exploring compounds that are not substrates for the overexpressed efflux pump could be a viable alternative.[12]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a step-by-step approach to troubleshooting acquired resistance to this compound in your cancer cell line experiments.

Problem: Decreased efficacy of this compound in a previously sensitive cell line.

Step 1: Confirm Resistance

  • Action: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound on both the parental (sensitive) and the suspected resistant cell lines.

  • Expected Outcome: The resistant cell line will exhibit a significantly higher IC50 value for this compound compared to the parental line.

Step 2: Investigate the Role of Efflux Pumps

  • Action: Co-treat the resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil). Perform a cytotoxicity assay.

  • Expected Outcome: If an efflux pump is responsible for resistance, the IC50 of this compound in the resistant cells will decrease significantly in the presence of the inhibitor.

Step 3: Measure Intracellular Drug Accumulation

  • Action: Use a fluorescent dye that is a known substrate of efflux pumps (e.g., Rhodamine 123) or, if possible, a fluorescently labeled version of this compound, to measure its accumulation in both sensitive and resistant cells with and without an efflux pump inhibitor.

  • Expected Outcome: Resistant cells will show lower intracellular fluorescence compared to sensitive cells. This difference will be diminished in the presence of an efflux pump inhibitor.

Step 4: Analyze Efflux Pump Protein Expression

  • Action: Perform Western blotting or flow cytometry to compare the expression levels of common ABC transporters (e.g., P-glycoprotein/ABCB1) between the sensitive and resistant cell lines.

  • Expected Outcome: The resistant cell line will show higher expression of the specific ABC transporter responsible for efflux.

Data Presentation

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cancer Cells

Cell LineTreatmentIC50 (µM)
Parental (Sensitive)This compound15.2
ResistantThis compound185.7
ResistantThis compound + Verapamil (10 µM)20.5

Table 2: Intracellular Accumulation of Rhodamine 123

Cell LineTreatmentMean Fluorescence Intensity
Parental (Sensitive)Rhodamine 1238750
ResistantRhodamine 1231230
ResistantRhodamine 123 + Verapamil (10 µM)7980

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (with or without a fixed concentration of an efflux pump inhibitor) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Rhodamine 123 Accumulation Assay (Flow Cytometry)

  • Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze them using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Determine the mean fluorescence intensity for each sample.

Protocol 3: Western Blotting for P-glycoprotein (ABCB1)

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (ABCB1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Visualizations

PAK4_Signaling_Pathway cluster_0 PAK4 Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PAK4 PAK4 RTK->PAK4 c_Src c-Src PAK4->c_Src EGFR EGFR c_Src->EGFR Cyclin_D1 Cyclin D1 EGFR->Cyclin_D1 Proliferation Cell Proliferation Cyclin_D1->Proliferation LCH_7749944 This compound LCH_7749944->PAK4

Caption: this compound inhibits the PAK4 signaling pathway, leading to reduced cell proliferation.

Resistance_Mechanism cluster_0 Cancer Cell LCH_ext This compound (Extracellular) LCH_int This compound (Intracellular) LCH_ext->LCH_int Passive Diffusion Efflux_Pump Efflux Pump (e.g., P-gp) LCH_int->LCH_ext Efflux PAK4 PAK4 LCH_int->PAK4 Inhibition Apoptosis Apoptosis PAK4->Apoptosis Prevents Verapamil Verapamil Verapamil->Efflux_Pump

Caption: Overexpression of efflux pumps reduces intracellular this compound, leading to resistance.

Experimental_Workflow Start Suspected Resistance to This compound Cytotoxicity Confirm Resistance (Cytotoxicity Assay) Start->Cytotoxicity Co_treatment Test Efflux Pump Inhibitor (Co-treatment Assay) Cytotoxicity->Co_treatment Accumulation Measure Drug Accumulation (Rhodamine 123 Assay) Co_treatment->Accumulation Expression Analyze Protein Expression (Western Blot) Accumulation->Expression Conclusion Efflux Pump-Mediated Resistance Confirmed Expression->Conclusion

Caption: Workflow for investigating and confirming efflux pump-mediated resistance to this compound.

References

LCH-7749944 long-term treatment protocols and challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LCH-7749944, a potent p21-activated kinase 4 (PAK4) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on long-term treatment protocols and address challenges that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel and potent small molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] Its primary target is PAK4, a serine/threonine kinase involved in various cellular processes such as cytoskeletal organization, cell proliferation, and invasion.[1][2]

Q2: What are the known downstream signaling pathways affected by this compound?

A2: this compound has been shown to block several key signaling pathways downstream of PAK4, including:

  • PAK4/c-Src/EGFR/cyclin D1 pathway, which is involved in cell proliferation.[1]

  • PAK4/LIMK1/cofilin pathway, which regulates cytoskeletal dynamics and cell migration.[1][3]

  • PAK4/MEK-1/ERK1/2/MMP2 pathway, which is associated with cell invasion and matrix degradation.[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C.

Q4: In which cancer cell lines has this compound shown activity?

A4: this compound has demonstrated anti-proliferative and anti-invasive effects in human gastric cancer cell lines.[1] It has also been used as a PAK4 inhibitor in studies involving pancreatic cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays 1. Compound precipitation: this compound may precipitate in culture media, especially at higher concentrations or over long incubation periods. 2. Cell density: Initial cell seeding density can significantly impact the outcome of viability assays. 3. DMSO concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.1. Visually inspect the culture media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range. Ensure thorough mixing when diluting the stock solution. 2. Optimize the seeding density for your specific cell line to ensure cells are in the exponential growth phase during the experiment. 3. Ensure the final concentration of DMSO in the culture media is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) to account for any solvent effects.
Low efficiency of invasion inhibition in Transwell assays 1. Sub-optimal inhibitor concentration: The concentration of this compound may not be sufficient to effectively inhibit PAK4-mediated invasion. 2. Short incubation time: The duration of the treatment may not be long enough to observe a significant effect on invasion. 3. Matrigel barrier integrity: An uneven or thin Matrigel coating can lead to inconsistent cell invasion.1. Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting invasion in your cell line. 2. Extend the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration. 3. Ensure the Matrigel is properly thawed and evenly coated on the Transwell inserts. Allow sufficient time for the gel to solidify before seeding the cells.
No change in phosphorylation of downstream targets in Western blot 1. Ineffective cell lysis: Incomplete cell lysis can result in low protein yield and inaccurate detection. 2. Short treatment duration: The treatment time with this compound may be too short to see a significant decrease in the phosphorylation of downstream proteins. 3. Antibody quality: The primary antibodies used may not be specific or sensitive enough to detect the target proteins.1. Use a suitable lysis buffer containing protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation and dephosphorylation. 2. Optimize the treatment duration. A time-course experiment (e.g., 0, 6, 12, 24 hours) can help identify the optimal time point to observe changes in protein phosphorylation. 3. Use validated antibodies from a reputable supplier. Titrate the antibody concentration to find the optimal dilution for your experimental setup.
Off-target effects observed 1. Dual-target inhibition: Some PAK4 inhibitors have been shown to inhibit other kinases, such as NAMPT.[2]1. Be aware of potential off-target effects. If unexpected phenotypes are observed, consider validating the findings using alternative methods, such as siRNA-mediated knockdown of PAK4, to confirm that the observed effects are specifically due to PAK4 inhibition.

Data Presentation

Table 1: IC50 Value of this compound

ParameterValue
Target PAK4
IC50 14.93 µM

IC50 value was determined in a cell-free assay.

Experimental Protocols

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of human gastric cancer cells.

Materials:

  • Human gastric cancer cell line (e.g., SGC7901)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

LCH_7749944_Proliferation_Pathway LCH This compound PAK4 PAK4 LCH->PAK4 cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation LCH_7749944_Invasion_Pathway cluster_invasion Invasion Pathway LCH This compound PAK4 PAK4 LCH->PAK4 MEK1 MEK-1 PAK4->MEK1 ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 Invasion Cell Invasion MMP2->Invasion LCH_7749944_Migration_Workflow start Seed cells in serum-free medium in upper chamber of Transwell insert treatment Add this compound to upper chamber start->treatment chemoattractant Add chemoattractant (e.g., FBS) to lower chamber treatment->chemoattractant incubation Incubate for 24-48 hours chemoattractant->incubation removal Remove non-migrated cells from upper surface incubation->removal fix_stain Fix and stain migrated cells on lower surface removal->fix_stain quantify Quantify migrated cells by microscopy fix_stain->quantify

References

Interpreting unexpected phenotypes after LCH-7749944 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LCH-7749944. This guide is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected phenotypes observed during experimentation with this novel kinase inhibitor.

This compound Overview

This compound is a potent, ATP-competitive inhibitor of Kinase X , a critical downstream effector in the Growth Factor Y (GFY) signaling pathway. The intended and expected outcome of this compound treatment in GFY-dependent cancer cell lines is the inhibition of cellular proliferation. However, like many kinase inhibitors, it can produce off-target effects or paradoxical pathway activation.[1][2][3] This guide addresses the most frequently observed unexpected phenotypes.

Expected Signaling Pathway: GFY -> Kinase X -> Proliferation

The diagram below illustrates the intended mechanism of action for this compound.

GFY_Pathway GFY Growth Factor Y GFY_Receptor GFY Receptor GFY->GFY_Receptor KinaseX Kinase X GFY_Receptor->KinaseX Activates Proliferation Cell Proliferation KinaseX->Proliferation Promotes LCH This compound LCH->KinaseX Inhibits

Caption: Expected signaling pathway and target of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific unexpected phenotypes reported by users. Each question is followed by potential causes and recommended experimental steps for troubleshooting.

FAQ 1: Why am I observing a paradoxical increase in cell migration and invasion after this compound treatment?

Potential Cause: This phenomenon, while counterintuitive, can occur with kinase inhibitors.[1][4] It's often due to off-target effects or the activation of compensatory signaling pathways.[2] A likely candidate is the transactivation of a parallel pathway, the "Metastasis-Associated Receptor Tyrosine Kinase (MERTK)" pathway, which can be inadvertently activated by some kinase inhibitors.[1][5]

Troubleshooting Steps:

  • Confirm the Phenotype: Quantify the migratory and invasive potential of your cells with and without this compound treatment using a Boyden chamber (transwell) assay.

  • Investigate Off-Target Effects:

    • Western Blot Analysis: Probe for the phosphorylation status of key proteins in known pro-migratory pathways (e.g., p-MERTK, p-FAK, p-SRC). An increase in phosphorylation of these off-target proteins would suggest pathway activation.

    • Kinome Profiling: For a comprehensive analysis, consider a kinome profiling service to identify all kinases inhibited by this compound in your cell model.

  • Validate the Compensatory Pathway:

    • Use a specific inhibitor for the suspected off-target (e.g., a MERTK inhibitor) in combination with this compound. A reversal of the pro-migratory phenotype would confirm the compensatory mechanism.

Hypothesized Off-Target Pathway

Paradoxical_Migration cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway KinaseX Kinase X Proliferation Cell Proliferation KinaseX->Proliferation MERTK MERTK Migration Migration/Invasion MERTK->Migration Promotes LCH This compound LCH->KinaseX Inhibits LCH->MERTK Paradoxically Activates

Caption: this compound inhibits its target but may paradoxically activate MERTK.

FAQ 2: My cells stop proliferating but don't die. Instead, they become large, flat, and stain positive for β-galactosidase. What is happening?

Potential Cause: You are likely observing treatment-induced cellular senescence.[6] Senescence is a state of irreversible growth arrest that can be triggered by various stressors, including treatment with certain anti-cancer agents.[7] Cells in this state are metabolically active but do not divide. They adopt a characteristic flattened morphology and express senescence-associated β-galactosidase (SA-β-gal).[6][7]

Troubleshooting Steps:

  • Confirm Senescence:

    • SA-β-gal Staining: Perform a senescence-associated β-galactosidase staining assay. A significant increase in blue-stained cells in the treated population confirms senescence.[6][8]

    • Morphological Analysis: Quantify the change in cell size and morphology using microscopy and image analysis software.

  • Analyze Cell Cycle Arrest:

    • Flow Cytometry: Use propidium iodide (PI) staining to analyze the cell cycle distribution. Senescent cells typically arrest in the G1 phase.

    • Western Blot Analysis: Probe for key cell cycle inhibitors and senescence markers, such as p53, p21CIP1, and p16INK4a. Upregulation of these proteins is a hallmark of senescence.

Data Presentation: Senescence Marker Expression

MarkerUntreated (Relative Expression)This compound Treated (Relative Expression)Fold Change
SA-β-gal (% Positive Cells)5%75%15.0
p21CIP1 (Protein Level)1.08.28.2
p16INK4a (mRNA Level)1.012.512.5
FAQ 3: I see evidence of off-target pathway activation. How do I design an experiment to confirm this?

Potential Cause: Drug-bound kinases can sometimes act as a scaffold, leading to the activation of other signaling proteins.[1] This is a known phenomenon with kinase inhibitors and can lead to unexpected biological outcomes.[4] Let's assume you hypothesize that this compound is activating the "Stress Response Pathway Z" via unintended interaction with a scaffold protein.

Troubleshooting Steps:

  • Formulate a Hypothesis: Based on literature or preliminary data, hypothesize a specific off-target interaction. For example: "this compound binding to Kinase X induces a conformational change that promotes the recruitment and activation of 'Stress Kinase A' (SKA), the upstream kinase in Stress Response Pathway Z."

  • Design a Validation Workflow:

    • Co-Immunoprecipitation (Co-IP): This experiment will test if Kinase X and SKA physically interact in the presence of the drug.

    • Phospho-Protein Analysis: Use Western blotting to check if the phosphorylation of SKA and its downstream targets increases upon treatment.

    • Functional Rescue: Use siRNA to knock down SKA. If the activation of Stress Response Pathway Z is diminished, this confirms SKA's role.

Experimental Workflow: Validating Off-Target Activation

workflow start Hypothesis: This compound activates Stress Response Pathway Z co_ip Co-Immunoprecipitation: Pull down Kinase X, probe for Stress Kinase A start->co_ip western Western Blot: Probe for p-SKA and downstream targets start->western sirna siRNA Knockdown: Deplete Stress Kinase A, treat with this compound co_ip->sirna western->sirna analyze_sirna Analyze Phenotype: Is Stress Pathway Z activation reduced? sirna->analyze_sirna conclusion Conclusion: Off-target activation confirmed analyze_sirna->conclusion Yes revise Conclusion: Hypothesis is incorrect analyze_sirna->revise No

Caption: Workflow for validating a hypothesized off-target pathway activation.

Detailed Experimental Protocols

For your convenience, detailed protocols for the key suggested experiments are provided below.

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation.[9][10]

  • Sample Preparation:

    • Culture and treat cells as required by your experiment.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples (typically 20-30 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-p-SKA) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[9]

Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is for measuring changes in gene expression at the mRNA level.[12][13][14]

  • RNA Extraction:

    • Isolate total RNA from your cell samples using a reagent like TRIzol or a column-based kit.[12]

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.[13][15]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, a DNA polymerase, and gene-specific forward and reverse primers.

    • Add diluted cDNA to the master mix.

    • Run the reaction in a real-time PCR machine.[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate at 37°C for 1-4 hours, or until a color change is apparent.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results to calculate the IC50 value.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells in culture.[6][7]

  • Cell Culture: Plate and treat cells on glass coverslips or in multi-well plates.

  • Fixation: Wash cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.[18]

  • Staining:

    • Wash the fixed cells twice with PBS.

    • Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.[8]

    • Incubate the cells at 37°C (without CO2) for 4 to 16 hours, protected from light.[6][8]

  • Imaging:

    • Wash the cells with PBS.

    • Observe the cells under a light microscope. Senescent cells will be stained blue.

    • Count the percentage of blue-stained cells in at least three independent fields of view to quantify senescence.

References

Validation & Comparative

A Comparative Guide to PAK4 Inhibitors: LCH-7749944 versus PF-3758309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent p21-activated kinase 4 (PAK4) inhibitors, LCH-7749944 and PF-3758309. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to PAK4 Inhibition

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key downstream effector of the Rho GTPase Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Overexpression and hyperactivity of PAK4 have been implicated in the progression of numerous cancers, making it an attractive therapeutic target. This compound and PF-3758309 are two small molecule inhibitors that have been developed to target PAK4, each with distinct characteristics.

At a Glance: Key Differences

FeatureThis compoundPF-3758309
Primary Target PAK4PAK4
Potency (PAK4) IC50: 14.93 µM[1][2]Kd: 2.7 nM; Ki: 18.7 nM[3]
Selectivity Less potent against PAK1, PAK5, and PAK6[1]Pan-PAK inhibitor with high affinity for PAK4[3][4]
Reported Cancers Gastric Cancer[2]Colon, Lung, Pancreatic Cancers[5]
Development Status Preclinical[6]Discontinued (Phase I)[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PF-3758309, providing a basis for comparing their biochemical and cellular activities.

Table 1: Biochemical Activity
InhibitorTargetAssay TypeValueReference
This compound PAK4IC5014.93 µM[1][2]
PF-3758309 PAK4Kd2.7 nM[3]
PAK4Ki18.7 nM[3]
PAK1Ki13.7 nM[4]
PAK2IC50190 nM[4]
PAK3IC5099 nM[4]
PAK5Ki18.1 nM[4]
PAK6Ki17.1 nM[4]
Table 2: Cellular Activity
InhibitorCell LineCancer TypeAssayIC50Reference
This compound SGC7901, BGC823, MKN-1, MGC803Gastric CancerProliferationConcentration-dependent inhibition
PF-3758309 HCT116Colon CancerAnchorage-independent growth0.24 nM[8]
A549Lung CancerProliferation20 nM[8]
A549Lung CancerAnchorage-independent growth27 nM[8]
Panel of 20 tumor cell linesVariousAnchorage-independent growthAverage 4.7 nM[8]
SH-SY5YNeuroblastomaProliferation5.461 µM[9]
IMR-32NeuroblastomaProliferation2.214 µM[9]
NBL-SNeuroblastomaProliferation14.02 µM[9]
KELLYNeuroblastomaProliferation1.846 µM[9]
Table 3: In Vivo Efficacy
InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)Reference
PF-3758309 HCT116 Xenograft7.5-30 mg/kg, p.o., BID>70%[10]
A549 Xenograft7.5-30 mg/kg, p.o., BID>70%[10]
HCT116 Xenograft7.5, 15, 20 mg/kg, p.o.64%, 79%, 97%[11]
Adult T-cell Leukemia Xenograft12 mg/kg/day87%[11]
Mini Patient Derived Xenograft (Renal)2.5 mg/kgAnti-tumor effect observed[7]

No in vivo efficacy data for this compound was found in the searched literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

PAK4_Signaling_Pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RTK->Cdc42 LIMK1 LIMK1 PAK4->LIMK1 GEF_H1 GEF-H1 PAK4->GEF_H1 Beta_Catenin β-catenin PAK4->Beta_Catenin c_Src c-Src PAK4->c_Src Apoptosis_Inhibition Apoptosis Inhibition PAK4->Apoptosis_Inhibition Cofilin Cofilin LIMK1->Cofilin Cytoskeletal_Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal_Reorganization Cell_Migration Cell Migration & Invasion GEF_H1->Cell_Migration CyclinD1 Cyclin D1 Beta_Catenin->CyclinD1 EGFR EGFR c_Src->EGFR EGFR->CyclinD1 Cell_Proliferation Cell Proliferation CyclinD1->Cell_Proliferation LCH_7749944 This compound LCH_7749944->PAK4 PF_3758309 PF-3758309 PF_3758309->PAK4

Caption: Simplified PAK4 signaling pathway and points of inhibition.

Cell_Viability_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Add_Inhibitor Add varying concentrations of This compound or PF-3758309 Incubate1->Add_Inhibitor Incubate2 Incubate for 48-72h Add_Inhibitor->Incubate2 Add_Reagent Add Cell Viability Reagent (e.g., MTT, CCK-8) Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate3->Measure_Absorbance Analyze_Data Data Analysis: Calculate IC50 values Measure_Absorbance->Analyze_Data

Caption: General workflow for a cell viability (IC50) assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PAK4 inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PAK4.

  • Reagents and Materials: Recombinant human PAK4 enzyme, appropriate peptide substrate (e.g., a generic serine/threonine kinase substrate), ATP, kinase assay buffer, 96-well plates, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test inhibitors (this compound or PF-3758309) in DMSO.

    • In a 96-well plate, add the PAK4 enzyme, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

    • Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and IC50 values are calculated using a non-linear regression model.

Cell Proliferation Assay (e.g., MTT or CCK-8)

This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Reagents and Materials: Cancer cell lines of interest, complete cell culture medium, 96-well cell culture plates, test inhibitors, MTT or CCK-8 reagent, and a microplate reader.

  • Procedure:

    • Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or PF-3758309. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing for the conversion of the reagent into a colored product by viable cells.

    • Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Protein Levels

This technique is used to assess the inhibition of PAK4 activity within cells by measuring the phosphorylation status of its downstream substrates.

  • Reagents and Materials: Cancer cells, cell lysis buffer, primary antibodies (e.g., anti-phospho-PAK4, anti-total-PAK4, anti-phospho-downstream target), secondary antibodies, and Western blot imaging system.

  • Procedure:

    • Treat cultured cancer cells with the test inhibitors for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

Conclusion

Both this compound and PF-3758309 are valuable research tools for investigating the role of PAK4 in cancer biology. PF-3758309 has been more extensively characterized, demonstrating high potency and broad anti-cancer activity in preclinical models. However, its development was discontinued. This compound is a more recently described PAK4 inhibitor with reported activity in gastric cancer models. The choice between these inhibitors will depend on the specific research question, the required potency and selectivity profile, and the cancer type under investigation. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound.

References

A Comparative Guide to PAK4 Kinase Inhibitors: LCH-7749944 and PF-3758309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as critical effectors for the Rho GTPases, Cdc42 and Rac. The PAK family is divided into two groups, with Group II comprising PAK4, PAK5, and PAK6. Among these, PAK4 is frequently overexpressed in various human tumors, playing a pivotal role in regulating cell proliferation, cytoskeletal organization, gene transcription, and oncogenic transformation. This makes PAK4 a compelling target for cancer therapeutic development.

This guide provides a comparative analysis of LCH-7749944, a novel p21-activated kinase 4 (PAK4) inhibitor, and another widely studied PAK4 inhibitor, PF-3758309. We will delve into their inhibitory activities, targeted signaling pathways, and the experimental methodologies used to characterize their effects.

Comparative Analysis of Kinase Inhibitors

Both this compound and PF-3758309 are potent inhibitors of PAK4, but they exhibit significant differences in their potency and selectivity. PF-3758309 demonstrates substantially higher potency against PAK4 in biochemical and cellular assays compared to this compound. However, it's important to note that PF-3758309 also shows activity against other PAK isoforms, which should be considered when interpreting experimental results.

Table 1: Comparison of this compound and PF-3758309

FeatureThis compoundPF-3758309
Primary Target p21-activated kinase 4 (PAK4)p21-activated kinase 4 (PAK4)
Mechanism ATP-CompetitiveATP-Competitive
PAK4 IC50 14.93 µM[1]~3 nM (Biochemical)[2]
PAK4 Ki Not specified18.7 nM[3][4]
Cellular IC50 Not specified1.3 nM (pGEF-H1 inhibition)[3][5][6]
Other Targets Less potent against PAK1, PAK5, PAK6[1]PAK1, PAK5, PAK6 (similar potency to PAK4); Less active against PAK2, PAK3[2][4]

Signaling Pathways and Mechanisms of Action

This compound has been shown to suppress the proliferation and invasion of human gastric cancer cells by downregulating key signaling pathways mediated by PAK4.

PAK4-Mediated Proliferation Pathway

This compound effectively inhibits the PAK4/c-Src/EGFR/cyclin D1 pathway.[1] Inhibition of PAK4 prevents the subsequent phosphorylation and activation of c-Src and the epidermal growth factor receptor (EGFR), leading to decreased expression of Cyclin D1, a key regulator of cell cycle progression. This ultimately results in G1 phase cell cycle arrest and a reduction in cell proliferation.

G1 LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation G2 cluster_0 Cytoskeleton Regulation cluster_1 Matrix Degradation LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin Regulates Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Regulates Migration Cell Migration & Invasion Actin_Dynamics->Migration MEK1_ERK12 MEK-1/ERK1/2 MMP2 MMP2 MEK1_ERK12->MMP2 ECM_Degradation ECM Degradation MMP2->ECM_Degradation Leads to ECM_Degradation->Migration LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits PAK4->LIMK1 PAK4->MEK1_ERK12 G3 cluster_workflow Inhibitor Efficacy Workflow start Cancer Cell Culture treat Treat with Kinase Inhibitor (e.g., this compound) start->treat lyse Cell Lysis & Protein Extraction treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing (pPAK4, Total PAK4) transfer->probe detect Detection & Quantification probe->detect end Data Analysis: Inhibition of Phosphorylation detect->end

References

A Comparative Guide to LCH-7749944 and Established EGFR Inhibitors in Modulating the EGFR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel p21-activated kinase 4 (PAK4) inhibitor, LCH-7749944, with the established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. We will delve into their downstream effects on the EGFR signaling pathway, supported by experimental data and detailed protocols.

Introduction to EGFR Pathway Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Gefitinib and erlotinib are first-generation EGFR TKIs that directly compete with ATP at the kinase domain of EGFR, effectively blocking its activation. This compound, on the other hand, presents an indirect mechanism of EGFR pathway modulation by targeting PAK4, a downstream effector kinase.

Comparative Analysis of Inhibitor Potency

The following table summarizes the available data on the inhibitory concentrations (IC50) of this compound, gefitinib, and erlotinib against their respective primary targets and their impact on cell viability in relevant cancer cell lines.

InhibitorPrimary TargetCell LineIC50 (µM)Citation
This compound PAK4Human Gastric Cancer Cells14.93
Gefitinib EGFRNSCLC Cell Lines (mutant EGFR)0.04 - >1[1](--INVALID-LINK--)
NSCLC Cell Lines (wild-type EGFR)1 - 300[1](--INVALID-LINK--)
Erlotinib EGFRNSCLC Cell Lines (mutant EGFR)0.04 - >1[1](--INVALID-LINK--)
NSCLC Cell Lines (wild-type EGFR)1 - 160[1](--INVALID-LINK--)

Note: Direct comparative IC50 values for this compound against EGFR are not available as it is not a direct EGFR inhibitor. The provided IC50 for this compound is for its primary target, PAK4.

Downstream Effects on the EGFR Signaling Pathway

Inhibition of the EGFR pathway, either directly or indirectly, leads to a cascade of downstream effects. The following table outlines the impact of this compound, gefitinib, and erlotinib on the phosphorylation status of key signaling proteins.

Inhibitorp-EGFRp-ERKp-AKTp-STAT3Citation
This compound Data not available
Gefitinib [2](3--INVALID-LINK--
Erlotinib [4](5--INVALID-LINK--

Key: ↓ indicates a decrease in phosphorylation.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the EGFR signaling pathway and the points of intervention for the compared inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PAK4 PAK4 c_Src c-Src PAK4->c_Src activates c_Src->EGFR activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation LCH_7749944 This compound LCH_7749944->PAK4 Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR

Caption: EGFR Signaling Pathway and Inhibitor Targets.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the downstream effects of kinase inhibitors on the EGFR pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Gastric Cancer Cell Line) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound, Gefitinib, Erlotinib) - Dose-response - Time-course cell_culture->inhibitor_treatment cell_viability Cell Viability Assay (MTT Assay) inhibitor_treatment->cell_viability protein_extraction Protein Extraction inhibitor_treatment->protein_extraction data_analysis Data Analysis - IC50 calculation - Densitometry cell_viability->data_analysis western_blot Western Blot Analysis (p-EGFR, p-ERK, p-AKT, p-STAT3) protein_extraction->western_blot western_blot->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Workflow for Comparing Kinase Inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cells.

Materials:

  • Cancer cell line (e.g., human gastric cancer cell line)

  • 96-well plates

  • Complete growth medium

  • This compound, Gefitinib, Erlotinib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound, gefitinib, and erlotinib. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7][8][9][10]

Western Blot Analysis

This protocol is used to determine the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound, Gefitinib, Erlotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the inhibitors at various concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.[11][12][13]

Logical Relationship Diagram

The following diagram illustrates the logical flow of this comparative analysis.

Logical_Relationship topic Confirming Downstream Effects of this compound on the EGFR Pathway objective Objective: Compare this compound with Gefitinib & Erlotinib topic->objective lch This compound (PAK4 Inhibitor) objective->lch tki Gefitinib & Erlotinib (EGFR TKIs) objective->tki mechanism Mechanism of Action lch->mechanism tki->mechanism indirect Indirect EGFR Pathway Inhibition mechanism->indirect direct Direct EGFR Inhibition mechanism->direct data Experimental Data indirect->data direct->data ic50 IC50 Values (Cell Viability) data->ic50 phosphorylation Phosphorylation Status (p-EGFR, p-ERK, p-AKT, p-STAT3) data->phosphorylation conclusion Conclusion: Comparative Efficacy & Mechanism ic50->conclusion phosphorylation->conclusion

Caption: Logical Flow of the Comparative Analysis.

Conclusion

This guide provides a framework for comparing the downstream effects of the PAK4 inhibitor this compound with the established EGFR TKIs gefitinib and erlotinib. While this compound acts indirectly on the EGFR pathway, its ability to reduce EGFR phosphorylation suggests a potential therapeutic role in cancers where this pathway is dysregulated. The provided experimental protocols offer a standardized approach for researchers to generate direct comparative data on the efficacy and mechanisms of these inhibitors. Further quantitative studies on the dose-dependent effects of this compound on downstream signaling proteins are warranted to fully elucidate its therapeutic potential relative to direct EGFR inhibitors.

References

LCH-7749944: A Comparative Analysis of Selectivity Against PAK Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor LCH-7749944's selectivity against various p21-activated kinase (PAK) isoforms, with a focus on PAK1, PAK5, and PAK6. The information is supported by available experimental data and methodologies to assist researchers in evaluating its potential for targeted therapeutic development.

Summary of Selectivity

This compound has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] Available data indicates that it exhibits significantly less inhibitory activity against other PAK isoforms, including those in Group I (PAK1) and Group II (PAK5, PAK6).[1][4]

Quantitative Analysis

Kinase IsoformIC50 (μM)Selectivity Notes
PAK4 14.93[1][2][3][5]Potent inhibitor
PAK1 Data not availableLess potent inhibitory effect reported[1][4]
PAK5 Data not availableLess potent inhibitory effect reported[1][4]
PAK6 Data not availableLess potent inhibitory effect reported[1][4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to determining selectivity, the following diagrams are provided.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak4 PAK4 Signaling cluster_downstream Downstream Effects Rac/Cdc42 Rac/Cdc42 PAK4 PAK4 Rac/Cdc42->PAK4 activates Cytoskeletal_Reorganization Cytoskeletal_Reorganization PAK4->Cytoskeletal_Reorganization Cell_Proliferation Cell_Proliferation PAK4->Cell_Proliferation Gene_Transcription Gene_Transcription PAK4->Gene_Transcription Cell_Invasion Cell_Invasion PAK4->Cell_Invasion GEFs GEFs GEFs->Rac/Cdc42 activate LCH7749944 This compound LCH7749944->PAK4 inhibits

Caption: Simplified signaling pathway of PAK4 and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor (this compound) Plate Dispense reagents into multi-well plate Reagents->Plate Incubation Incubate at 30°C to allow kinase reaction Plate->Incubation Termination Terminate reaction and deplete remaining ATP Incubation->Termination Luminescence Convert ADP to ATP and measure luminescence Termination->Luminescence IC50 Calculate IC50 values to determine inhibitory potency Luminescence->IC50

Caption: General experimental workflow for an in vitro kinase assay to determine inhibitor potency.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, a representative protocol for an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay commonly used for PAK family kinases, is outlined below.

Objective: To determine the in vitro inhibitory activity of this compound against PAK isoforms.

Materials:

  • Recombinant human PAK1, PAK4, PAK5, and PAK6 enzymes

  • Suitable substrate for each PAK isoform (e.g., generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of the respective PAK enzyme in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km value for each kinase if known.

  • Assay Reaction:

    • To the wells of a multi-well plate, add the this compound dilutions or DMSO (for control).

    • Add the PAK enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • After incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

Conclusion

This compound is a potent inhibitor of PAK4. While it is reported to be less effective against PAK1, PAK5, and PAK6, the absence of specific quantitative data for these isoforms in publicly available literature prevents a direct and detailed comparative analysis. Further experimental investigation is required to fully elucidate the selectivity profile of this compound across the entire PAK family. The provided experimental protocol offers a standard method for researchers wishing to conduct such comparative studies.

References

Comparative Efficacy of LCH-7749944 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the p21-activated kinase 4 (PAK4) inhibitor, LCH-7749944, with other PAK4-targeting alternatives. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of this compound's performance supported by available experimental data.

Introduction to this compound and the PAK4 Signaling Axis

This compound is a potent small molecule inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Inhibition of PAK4 is a promising therapeutic strategy for cancer treatment. This compound exerts its anti-cancer effects by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to the induction of apoptosis in cancer cells.[1]

Comparative In Vitro Efficacy of PAK4 Inhibitors

The following table summarizes the available in vitro efficacy data for this compound and its key alternatives, PF-3758309 and KPT-9274, across various cancer cell lines. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[3][4]

Inhibitor Cancer Type Cell Line(s) IC50 Reference
This compound Gastric CancerSGC790114.93 µM[1]
PF-3758309 Colon CancerHCT116<10 nMN/A
Lung CancerMultiple<10 nMN/A
Pancreatic CancerMultiple<10 nMN/A
Breast CancerMultiple<10 nMN/A
KPT-9274 Pancreatic CancerMultiplePotent Inhibition[5][6]
Non-Small Cell Lung CancerMultiplePotent Inhibition[5]
Triple-Negative Breast CancerMultiplePotent Inhibition[7]
Renal Cell CarcinomaCaki-1, 786-OPotent Inhibition[6]

In Vivo Efficacy in Xenograft Models

  • PF-3758309: Has been shown to significantly reduce the growth of colorectal tumors in patient-derived xenograft models.[5]

  • KPT-9274: Has demonstrated anti-tumor activity in xenograft models of pancreatic ductal adenocarcinoma and has been shown to enhance the efficacy of anti-PD-1 immunotherapy in a murine melanoma model.[5] In combination with KRASG12C inhibitors, KPT-9274 has shown remarkably enhanced antitumor activity and survival benefits in preclinical models of pancreatic and lung cancers.[5] It has also shown efficacy in xenograft models of triple-negative breast cancer, hepatocellular carcinoma, renal cell carcinoma, esophageal squamous cell carcinoma, multiple myeloma, and pancreatic cancer.[8]

Mechanism of Action and Signaling Pathways

This compound and other PAK4 inhibitors target the kinase activity of PAK4, which is a central node in several oncogenic signaling pathways. Inhibition of PAK4 disrupts these pathways, leading to reduced cancer cell proliferation, survival, and invasion.

PAK4_Signaling_Pathway Simplified PAK4 Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras Cdc42 Cdc42 Ras->Cdc42 PAK4 PAK4 Cdc42->PAK4 c_Src c-Src PAK4->c_Src MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt LIMK1 LIMK1 PAK4->LIMK1 EGFR_down EGFR c_Src->EGFR_down CyclinD1 Cyclin D1 EGFR_down->CyclinD1 Proliferation Cell Proliferation MEK_ERK->Proliferation Apoptosis Apoptosis (Inhibition) PI3K_Akt->Apoptosis Cofilin Cofilin LIMK1->Cofilin Invasion Migration & Invasion Cofilin->Invasion CyclinD1->Proliferation LCH_7749944 This compound LCH_7749944->PAK4

Caption: Simplified PAK4 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a general workflow for assessing the in vitro efficacy of a PAK4 inhibitor like this compound.

Experimental_Workflow General In Vitro Efficacy Testing Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Proliferation_Assay 3. Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Culture->Proliferation_Assay Migration_Assay 4. Cell Migration Assay (e.g., Boyden Chamber) Cell_Culture->Migration_Assay Invasion_Assay 5. Cell Invasion Assay (e.g., Matrigel) Cell_Culture->Invasion_Assay Drug_Prep 2. This compound Preparation & Dilution Drug_Prep->Proliferation_Assay Drug_Prep->Migration_Assay Drug_Prep->Invasion_Assay IC50_Calc 6. IC50 Calculation Proliferation_Assay->IC50_Calc Stat_Analysis 7. Statistical Analysis Migration_Assay->Stat_Analysis Invasion_Assay->Stat_Analysis Results 8. Comparative Efficacy Results IC50_Calc->Results Stat_Analysis->Results

Caption: A generalized workflow for determining the in vitro efficacy of PAK4 inhibitors.

Detailed Experimental Protocols

Detailed experimental protocols for the studies cited are crucial for reproducibility and are summarized below.

Cell Proliferation Assay (General Protocol based on Zhang et al., 2012)

  • Cell Seeding: Human gastric cancer cells (e.g., SGC7901) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • MTT Assay: After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Migration and Invasion Assays (General Protocol)

  • Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel. No coating is used for migration assays.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated/invaded cells is counted under a microscope.

Logical Relationship of Findings

The following diagram illustrates the logical flow from the identification of PAK4 as a target to the pre-clinical validation of inhibitors like this compound.

Logical_Relationship Logical Flow of PAK4 Inhibitor Development Target_ID Target Identification: PAK4 overexpression in cancer Inhibitor_Dev Inhibitor Development: Discovery of this compound & alternatives Target_ID->Inhibitor_Dev In_Vitro In Vitro Validation: - Proliferation assays - Migration/Invasion assays - Mechanism of Action studies Inhibitor_Dev->In_Vitro In_Vivo In Vivo Validation: - Xenograft models - Efficacy & Toxicity studies In_Vitro->In_Vivo Therapeutic_Potential Therapeutic Potential: PAK4 inhibition as a cancer therapy In_Vitro->Therapeutic_Potential Clinical_Trials Clinical Trials: Phase I/II studies for alternative inhibitors In_Vivo->Clinical_Trials Clinical_Trials->Therapeutic_Potential

References

LCH-7749944 vs. siRNA Knockdown of PAK4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent methods for inhibiting p21-activated kinase 4, providing experimental data, protocols, and visualizations to aid researchers in selecting the optimal approach for their studies.

In the realm of cancer research and drug development, the precise modulation of signaling pathways is paramount. P21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target due to its role in cell proliferation, migration, and survival. Researchers seeking to investigate the function of PAK4 have two primary tools at their disposal: the small molecule inhibitor LCH-7749944 and siRNA-mediated gene knockdown. This guide offers an objective comparison of these methods, supported by experimental data, to assist scientists in making an informed decision for their experimental designs.

At a Glance: this compound vs. siRNA Knockdown
FeatureThis compoundsiRNA Knockdown of PAK4
Target PAK4 protein kinase activityPAK4 messenger RNA (mRNA)
Mechanism Competitive inhibition of ATP bindingRNA-induced silencing complex (RISC) mediated mRNA degradation
Effect Rapid and reversible inhibition of PAK4's catalytic functionTransient reduction of total PAK4 protein levels
Onset of Action Fast (minutes to hours)Slow (24-72 hours)
Specificity Can have off-target effects on other kinasesCan have off-target effects on unintended mRNAs
Typical Use Case Acute inhibition studies, validating kinase activity-dependent functionsStudying the effects of reduced PAK4 protein levels, long-term inhibition

Quantitative Performance Data

Table 1: this compound Performance Characteristics

ParameterValue
IC50 14.93 μM[1]
Cellular Effects - Suppresses proliferation of human gastric cancer cells.[2] - Downregulates the PAK4/c-Src/EGFR/cyclin D1 pathway.[2] - Induces a dose-dependent increase in the percentage of cells in the G1 phase and a decrease in the S phase.[2] - Decreases levels of phospho-PAK4, phospho-c-Src, and phospho-EGFR.[2]
Selectivity Less potent inhibitory effect against PAK1, PAK5, and PAK6.[3]

Table 2: siRNA Knockdown of PAK4 Performance Characteristics

ParameterValue
Efficiency - Significant decrease in PAK4 mRNA and protein expression in various cell lines.[4]
Cellular Effects - Reduced proliferation, migration, and invasion in cancer cells.[4] - Can induce a G2/M block in cancer cells. - Up-regulation of p53 and blockade of mTOR/p-AKT signaling in HepG2 cells.
Off-Target Potential - Can induce changes in cell viability in a target-independent fashion. - Off-target effects are concentration-dependent.

Experimental Methodologies

Protocol for this compound Inhibition

Objective: To inhibit the kinase activity of PAK4 in a cellular context.

Materials:

  • This compound (stored as a stock solution in DMSO at -80°C)

  • Appropriate cell culture medium and supplements

  • Cell line of interest

Procedure:

  • Cell Culture: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Preparation of Working Solution: Thaw the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Downstream Analysis: Following incubation, cells can be lysed for Western blot analysis of phosphorylated downstream targets of PAK4, or used in functional assays such as proliferation, migration, or invasion assays.

Protocol for siRNA-Mediated Knockdown of PAK4

Objective: To reduce the total protein level of PAK4 through mRNA degradation.

Materials:

  • siRNA targeting PAK4 (a pool of multiple siRNAs is often recommended to reduce off-target effects)

  • Non-targeting (scramble) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Appropriate cell culture medium (antibiotic-free)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.

  • Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • In tube A, dilute the PAK4 siRNA or control siRNA in reduced-serum medium.

    • In tube B, dilute the transfection reagent in reduced-serum medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Wash the cells once with reduced-serum medium.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection: Add fresh, complete growth medium.

  • Analysis: Harvest cells 24-72 hours post-transfection for analysis. Knockdown efficiency should be confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Visualizing the Mechanisms and Workflows

PAK4_Signaling_Pathway Mechanism of PAK4 Inhibition Upstream Upstream Signals (e.g., Cdc42) PAK4_Protein PAK4 Protein Upstream->PAK4_Protein Activates PAK4_mRNA PAK4 mRNA PAK4_mRNA->PAK4_Protein Translation Downstream Downstream Substrates (e.g., LIMK1, c-Src) PAK4_Protein->Downstream Phosphorylates Cellular_Response Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cellular_Response siRNA PAK4 siRNA siRNA->PAK4_mRNA Degrades LCH This compound LCH->PAK4_Protein Inhibits Experimental_Workflow Comparative Experimental Workflows cluster_LCH This compound Inhibition cluster_siRNA siRNA Knockdown LCH_Start Seed Cells LCH_Treat Add this compound to media LCH_Start->LCH_Treat LCH_Incubate Incubate (hours) LCH_Treat->LCH_Incubate LCH_Analyze Analyze Phospho-proteins LCH_Incubate->LCH_Analyze siRNA_Start Seed Cells siRNA_Transfect Transfect with PAK4 siRNA siRNA_Start->siRNA_Transfect siRNA_Incubate Incubate (24-72 hours) siRNA_Transfect->siRNA_Incubate siRNA_Analyze Analyze Total Protein/mRNA siRNA_Incubate->siRNA_Analyze Logical_Comparison Choosing the Right Tool cluster_LCH This compound cluster_siRNA siRNA Knockdown PAK4 Investigating PAK4 Function LCH_Adv Advantages: - Rapid onset - Reversible - Targets kinase activity directly PAK4->LCH_Adv siRNA_Adv Advantages: - High specificity to target mRNA - Reduces total protein level PAK4->siRNA_Adv LCH_Disadv Disadvantages: - Potential kinase off-targets - Does not reduce protein level siRNA_Disadv Disadvantages: - Slow onset - Potential mRNA off-targets - Can induce cellular stress

References

LCH-7749944: A Head-to-Head Preclinical Comparison with Established Drugs in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the novel PAK4 inhibitor LCH-7749944 against established EGFR and MEK inhibitors in preclinical gastric cancer models.

This guide provides a head-to-head comparison of the investigational molecule this compound with established cancer drugs relevant to its mechanism of action in gastric cancer. This compound is a novel and potent inhibitor of p21-activated kinase 4 (PAK4), a signaling node implicated in cell proliferation, migration, and survival. Preclinical studies have demonstrated its activity in gastric cancer cell lines, where it impacts downstream signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR) and the MAPK/ERK cascade.

This comparison focuses on the preclinical data of this compound alongside established drugs that target these pathways: Trastuzumab and Cetuximab (EGFR inhibitors), and Trametinib (a MEK inhibitor). It is important to note that this compound is in the preclinical stage of development, and direct comparisons with clinically approved drugs should be interpreted within this context. The data presented is derived from various preclinical studies and is intended for a scientific audience of researchers and drug development professionals.

Mechanism of Action: A Multi-Pathway Inhibitor

This compound exerts its anti-cancer effects by directly targeting PAK4. Inhibition of PAK4 by this compound leads to the downregulation of several key signaling pathways crucial for cancer cell growth and metastasis.[1]

  • PAK4/c-Src/EGFR/cyclin D1 Pathway: By inhibiting this pathway, this compound suppresses cell proliferation and induces apoptosis (programmed cell death).[1][2]

  • PAK4/LIMK1/cofilin Pathway: This pathway is involved in cytoskeletal dynamics, and its inhibition by this compound leads to a reduction in cell migration and invasion.[1]

  • PAK4/MEK-1/ERK1/2/MMP2 Pathway: Blockade of this pathway also contributes to the inhibition of migration and invasion.[1]

The biochemical half-maximal inhibitory concentration (IC50) of this compound for PAK4 is 14.93 μM.[2]

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and the selected established cancer drugs in gastric cancer cell lines. It is critical to note that the experimental conditions across different studies may vary, and direct comparison of IC50 values should be made with caution.

Table 1: Comparative Inhibitory Concentrations (IC50)

DrugTargetCell Line(s)IC50 ValueNotes
This compound PAK4Not specified14.93 µM (Biochemical IC50)Effective concentration for proliferation inhibition in MKN-1, BGC823, SGC7901, and MGC803 cells is 5-50 µM.[2] Cellular IC50 for viability not explicitly reported.
Trastuzumab HER2 (EGFR family)NCI-N87~0.5-1 µMA humanized monoclonal antibody targeting the HER2 receptor.[3]
Cetuximab EGFRMKN28Not specifiedA chimeric monoclonal antibody targeting EGFR.[4] Efficacy demonstrated in combination with S-1.
Trametinib MEK1/2OCUM-1, Okajima, HSC-44< 10 nMA highly potent and specific inhibitor of MEK1 and MEK2.[5]

Table 2: Summary of Preclinical Anti-Cancer Effects in Gastric Cancer Models

DrugProliferation InhibitionApoptosis InductionMigration/Invasion InhibitionKey Downstream Effects
This compound Yes (in SGC7901, MKN-1, BGC823, MGC803 cells)[2]Yes (in SGC7901 cells)[2]Yes (in SGC7901 cells)[1]Decreased phosphorylation of c-Src, EGFR; Decreased Cyclin D1 levels.[2]
Trastuzumab Yes (in HER2+ cell lines)YesYesInhibition of HER2-mediated signaling.
Cetuximab Yes (synergistic with 5-FU)Yes (synergistic with 5-FU)Not explicitly detailedInhibition of EGFR signaling pathways.[4]
Trametinib Yes (in KRAS-mutated cell lines)YesYesInhibition of ERK phosphorylation.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and the established drugs.

LCH-7749944_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR CyclinD1 CyclinD1 EGFR->CyclinD1 c-Src c-Src c-Src->EGFR PAK4 PAK4 PAK4->c-Src MEK1/2 MEK1/2 PAK4->MEK1/2 LIMK1 LIMK1 PAK4->LIMK1 ERK1/2 ERK1/2 MEK1/2->ERK1/2 MMP2 MMP2 ERK1/2->MMP2 Cofilin Cofilin LIMK1->Cofilin Migration Migration Cofilin->Migration Proliferation Proliferation CyclinD1->Proliferation Invasion Invasion MMP2->Invasion This compound This compound This compound->PAK4 Inhibits

Caption: this compound signaling pathways.

Established_Drug_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 HER2->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation_Survival Proliferation_Survival ERK1/2->Proliferation_Survival Cetuximab Cetuximab Cetuximab->EGFR Inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Trametinib Trametinib Trametinib->MEK1/2 Inhibits

Caption: Established drug targets in EGFR/MEK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are generalized from standard laboratory procedures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Gastric cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, trastuzumab, cetuximab, or trametinib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cancer cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

  • Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (a porous membrane in a well) is coated with a layer of Matrigel, a basement membrane extract. For migration assays, the membrane is not coated.

  • Cell Seeding: Cancer cells are starved in a serum-free medium for several hours, then seeded into the upper chamber of the Transwell insert in the serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as a fetal bovine serum, to stimulate cell movement.

  • Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Cell Removal: Non-migrated or non-invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining: The cells that have moved to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.

  • Quantification: The stained cells are counted under a microscope in several random fields. The number of migrated or invaded cells is a measure of the migratory or invasive potential of the cells.

Transwell_Assay_Workflow Start Start Coat_Insert Coat insert with Matrigel (for invasion assay) Start->Coat_Insert Seed_Cells Seed cells in upper chamber (serum-free medium) Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48h Add_Chemoattractant->Incubate Remove_Non-migrated_Cells Remove non-migrated cells Incubate->Remove_Non-migrated_Cells Fix_and_Stain Fix and stain migrated cells Remove_Non-migrated_Cells->Fix_and_Stain Count_Cells Count cells under microscope Fix_and_Stain->Count_Cells End End Count_Cells->End

Caption: Transwell assay experimental workflow.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess the effect of a drug on protein expression and phosphorylation status.

  • Protein Extraction: Cells are treated with the test compound for a specified time, then lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-EGFR, total ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative amount of the target protein in each sample. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.

Conclusion

The novel PAK4 inhibitor, this compound, demonstrates promising preclinical activity in gastric cancer cell lines by suppressing proliferation, inducing apoptosis, and inhibiting cell migration and invasion. Its mechanism of action, involving the downregulation of multiple oncogenic signaling pathways, including those downstream of EGFR and MEK, suggests a potential therapeutic role.

When compared to established drugs, this compound appears to have a broader initial target in PAK4, which in turn affects a wider array of downstream effectors. While a direct comparison of potency is challenging due to the lack of publicly available cellular IC50 data for this compound, its effective concentration range in the low micromolar range in preclinical models indicates significant biological activity. Further in vivo studies and the determination of cellular potency in a wider range of gastric cancer models will be crucial to fully understand the therapeutic potential of this compound relative to current standards of care. The data presented herein provides a foundational comparison for researchers and drug developers in the field of gastric cancer therapeutics.

References

Validating LCH-7749944's Anti-Proliferative Power: A BrdU Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the anti-proliferative effects of LCH-7749944, a potent p21-activated kinase 4 (PAK4) inhibitor.[1] The focus is on the validation of these effects using the bromodeoxyuridine (BrdU) assay, a robust method for measuring DNA synthesis and, consequently, cell proliferation.[2] This document outlines the underlying signaling pathways, presents available comparative data, and offers a detailed experimental protocol for the BrdU assay.

This compound and the PAK4 Signaling Pathway

This compound is a novel and potent inhibitor of PAK4, a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][3] Overexpression of PAK4 is associated with uncontrolled cell growth and is a hallmark of various cancers.[3] this compound exerts its anti-proliferative effects by suppressing the proliferation of cancer cells, such as human gastric cancer cells, through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway.[1] Mechanistically, inhibition of PAK4 by this compound leads to a dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle and a corresponding decrease in the S phase, effectively halting cell division.

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR c_Src c-Src EGFR->c_Src Activates PAK4 PAK4 c_Src->PAK4 Activates CyclinD1 Cyclin D1 PAK4->CyclinD1 Upregulates LCH_7749944 This compound LCH_7749944->PAK4 Inhibits CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activates G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation BrdU_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with this compound (and controls) Start->Treat Add_BrdU Add BrdU labeling solution Treat->Add_BrdU Incubate Incubate to allow BrdU incorporation Add_BrdU->Incubate Fix_Denature Fix cells and denature DNA Incubate->Fix_Denature Add_Antibody Add anti-BrdU antibody Fix_Denature->Add_Antibody Add_Secondary Add HRP-conjugated secondary antibody Add_Antibody->Add_Secondary Add_Substrate Add TMB substrate and measure absorbance Add_Secondary->Add_Substrate Analyze Analyze data and determine % proliferation Add_Substrate->Analyze

References

Safety Operating Guide

Proper Disposal Procedures for LCH-7749944: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of L-7749944, a potent PAK4 inhibitor also known as GNF-PF-2356. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Summary of Key Information

L-7749944 is a research chemical with the following identifiers:

IdentifierValue
Chemical Name N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine
Synonyms GNF-PF-2356
CAS Number 796888-12-5
Molecular Formula C20H22N4O2
Molecular Weight 350.41 g/mol

Step-by-Step Disposal Protocol

The disposal of L-7749944 must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Personal Protective Equipment (PPE) Before handling L-7749944, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial. L-7749944 waste should be categorized as follows:

  • Solid Waste: Unused or expired L-7749944 powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing L-7749944, including stock solutions, experimental dilutions, and contaminated solvents.

Step 3: Waste Collection and Labeling

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "L-7749944" or "N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine"

      • The CAS number: "796888-12-5"

      • The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the Safety Data Sheet for specific hazard statements).

      • The accumulation start date.

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and compatible hazardous waste container.

    • Do not mix incompatible waste streams.

    • The container label must include the same information as for solid waste, with the addition of the solvent composition and approximate concentrations of all components.

Step 4: Storage of Waste Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure the containers are closed at all times except when adding waste.

Step 5: Final Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. All waste must be disposed of by a licensed hazardous waste disposal contractor.

L-7749944 Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of L-7749944.

LCH7749944_Disposal_Pathway start L-7749944 Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid Waste Container (Contaminated PPE, unused powder) is_solid->solid_waste Yes liquid_waste Liquid Waste Container (Solutions, contaminated solvents) is_solid->liquid_waste No label_container Label Container Correctly (Chemical Name, CAS#, Hazards) solid_waste->label_container liquid_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup

Caption: Decision pathway for the proper segregation and disposal of L-7749944 waste.

Disclaimer: This information is intended as a general guide. Always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific protocols for chemical handling and waste disposal.

Personal protective equipment for handling LCH-7749944

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for LCH-7749944

Compound Identification: this compound, also known as GNF-PF-2356, is a potent and selective p21-activated kinase 4 (PAK4) inhibitor.[1][2][3][4] It is utilized in research, particularly in studies on human gastric cancer, where it has been shown to suppress cell proliferation and invasion by downregulating signaling pathways, including the PAK4/c-Src/EGFR/cyclin D1 pathway.[1][2][3] As a bioactive compound, potentially with unknown long-term hazards, it must be handled with appropriate caution. A Safety Data Sheet (SDS) from Selleckchem indicates that the GHS classification for this compound has not been fully determined, necessitating a conservative approach to safety.[5]

Personal Protective Equipment (PPE)

Given the nature of this compound as a potent research compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound. This guidance is based on standard best practices for handling hazardous chemicals of unknown toxicity.[6][7][8][9][10]

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking ANSI Z87.1-compliant safety glasses.[6][9]Disposable nitrile gloves.[6]Standard lab coat.Not generally required.
Weighing (Powder) Safety goggles to protect against fine particulates.Double-gloving with nitrile gloves is recommended.[7]Lab coat fully buttoned.Use within a certified chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Chemical splash goggles.[11] A face shield should be worn over goggles if there is a significant splash risk.[6][7][8]Chemical-resistant gloves (e.g., nitrile).[6][8] Change immediately if contact is suspected.Chemical-resistant lab coat or apron over a standard lab coat.All work should be performed in a certified chemical fume hood.[9]
Cell Culture Application Safety glasses.Disposable nitrile gloves.Standard lab coat.Work should be performed in a Class II Biological Safety Cabinet (BSC).
Disposal of Waste Chemical splash goggles.Heavy-duty or double-layered nitrile gloves.Lab coat or gown.Use in a chemical fume hood if handling volatile waste solutions.

Operational Plans and Protocols

Risk Assessment and Handling Workflow

A systematic approach is essential when handling potent compounds like this compound. The risk assessment process informs the selection of appropriate controls and PPE, while a clear workflow ensures that safety is maintained at every step.

RiskAssessment cluster_assessment Risk Assessment Process Identify Identify Hazards (Potent Bioactive Powder) Assess Assess Risks (Inhalation, Dermal Contact) Identify->Assess Evaluate Control Select Controls (Hood, PPE) Assess->Control Mitigate Implement Implement & Train Control->Implement Execute Review Review & Update Implement->Review Monitor

Caption: Logical flow for risk assessment before handling this compound.

Workflow cluster_workflow Chemical Handling Workflow A Receive & Verify Compound B Store in Designated Location (-20°C) A->B C Don Appropriate PPE (See Table) B->C D Weigh Powder in Vented Enclosure C->D E Prepare Stock Solution in Fume Hood D->E F Use in Experiment (e.g., Cell Culture) E->F G Decontaminate Surfaces & Glassware F->G H Dispose of Waste (Contaminated PPE, Solutions) G->H

Caption: Step-by-step operational workflow for handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, which has a molecular weight of 350.41 g/mol .[3] The compound is highly soluble in DMSO.[2][4]

Materials:

  • This compound powder (CAS No. 796888-12-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance within a ventilated enclosure

  • Appropriate PPE (chemical splash goggles, double nitrile gloves, lab coat)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Assemble all necessary materials.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.50 mg of this compound powder into the tube.

  • Solubilization: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (up to one year) or at -80°C for extended storage (up to two years).[1]

Disposal Plan
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a labeled, sealed hazardous chemical waste container for disposal through the institution's environmental health and safety office.

  • Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after work is completed.

Mechanism of Action Visualization

This compound exerts its anti-cancer effects by inhibiting PAK4, which subsequently downregulates a key signaling cascade involved in cell proliferation and survival.[1][3]

SignalingPathway cluster_pathway This compound Signaling Pathway Inhibition LCH This compound PAK4 PAK4 LCH->PAK4 Inhibits cSrc c-Src PAK4->cSrc EGFR EGFR cSrc->EGFR CyclinD1 Cyclin D1 EGFR->CyclinD1 Proliferation Cancer Cell Proliferation CyclinD1->Proliferation Promotes

Caption: Inhibition of the PAK4/c-Src/EGFR pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LCH-7749944
Reactant of Route 2
Reactant of Route 2
LCH-7749944

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.